Product packaging for Trifluoromethanesulfonate(Cat. No.:CAS No. 37181-39-8)

Trifluoromethanesulfonate

Cat. No.: B1224126
CAS No.: 37181-39-8
M. Wt: 149.07 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-M
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Description

Triflate is an organosulfonate oxoanion resulting from the removal of a proton from the sulfonic acid group of triflic acid. It is a conjugate base of a triflic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF3O3S- B1224126 Trifluoromethanesulfonate CAS No. 37181-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37181-39-8

Molecular Formula

CF3O3S-

Molecular Weight

149.07 g/mol

IUPAC Name

trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Historical Development and Foundational Discoveries in Trifluoromethanesulfonate Chemistry

Early Explorations of Sulfonate Chemistry and Precursors to Trifluoromethanesulfonate

The origins of this compound chemistry are deeply rooted in the broader history of sulfonate chemistry. Sulfonation, the process of attaching a sulfonic acid group (-SO3H) to an organic compound, dates back to the early 19th century. numberanalytics.com These early investigations laid the essential groundwork for the eventual development of their fluorinated counterparts.

The industrial significance of sulfonation grew throughout the 19th and 20th centuries with the synthesis of dyes and detergents. numberanalytics.com Branched alkylbenzene sulfonates (BAS) were introduced in the early 1930s and saw widespread use as synthetic detergents from the late 1940s. wikipedia.org These compounds, however, were later replaced by more biodegradable linear alkylbenzene sulfonates (LAS) due to environmental concerns. wikipedia.org

The synthesis of precursors to this compound, such as those involving the trifluoromethyl group, was advanced through various chemical methodologies. One notable example is the transformation of trifluoromethane (B1200692) (CHF3) into trifluoromethanesulfonic acid (TFMSA) at low temperatures. researchgate.net This process can be achieved in either a strong acid, like fuming sulfuric acid, or a strong basic solution. researchgate.net Another significant precursor, 2-(trimethylsilyl)phenyl this compound, a versatile precursor to o-benzyne, can be efficiently prepared on a gram-scale from phenol. acs.orgchemicalbook.com

Genesis of Trifluoromethanesulfonic Acid (Triflic Acid, HOTf) and its Initial Characterization

A pivotal moment in the history of this chemical family was the first synthesis of trifluoromethanesulfonic acid (CF3SO3H), also known as triflic acid, in 1954 by Haszeldine and Kidd. chemeurope.com Their method involved the reaction of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This discovery opened the door to a new class of "superacids," with triflic acid being approximately 1000 times stronger than sulfuric acid. chemeurope.com

Following its initial synthesis, other methods for producing triflic acid were developed, including electrochemical fluorination (ECF). chemeurope.com The industrial-scale synthesis typically involves the hydrolysis of CF3SO2F, followed by acidification. chemeurope.com For high-purity applications, triflic acid is often purified by distillation from triflic anhydride (B1165640). chemeurope.com

Triflic acid is a hygroscopic, colorless liquid at room temperature and is soluble in polar solvents. chemeurope.com Its remarkable thermal and chemical stability, coupled with the resistance of both the acid and its conjugate base (triflate, CF3SO3-) to oxidation and reduction, are key properties that have driven its widespread use in organic chemistry. chemeurope.com

Pioneering Studies on this compound as a Leaving Group

The this compound anion, or triflate, quickly gained recognition for its exceptional ability to act as a leaving group in nucleophilic substitution and elimination reactions. The high stability of the triflate anion, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group which delocalizes the negative charge, makes it readily displaced.

Glycosyl sulfonates were first described by Helferich and Gootz in 1929, but their chemistry was largely overlooked until the work of Conrad Schuerch in the 1970s and early 1980s. nih.gov Schuerch's studies on various sulfonates, including triflates, demonstrated their potential in glycosylation reactions. nih.govglycoforum.gr.jp The triflate group's effectiveness as a leaving group is crucial in these reactions, facilitating the formation of glycosidic linkages. glycoforum.gr.jp

The triflate group's utility as a leaving group is not limited to carbohydrate chemistry. It is widely employed in the synthesis of a vast array of organic molecules, including aryl [18F]fluorides for applications in positron emission tomography (PET). scispace.comumich.edu Aryltrimethylammonium trifluoromethanesulfonates have been developed as precursors for these radiosyntheses, where the trimethylammonium group is displaced by [18F]fluoride. scispace.comumich.edu The triflate counterion is advantageous in these preparations due to its non-nucleophilic nature and the ease of preparation of the precursor salts. umich.edu

Emergence of Metal Trifluoromethanesulfonates as Lewis Acid Catalysts

The development of metal trifluoromethanesulfonates (metal triflates) as Lewis acid catalysts marked a significant expansion in the application of triflate chemistry. These catalysts have proven to be highly effective in a wide range of organic transformations. researchgate.netresearchgate.net Unlike traditional Lewis acids such as aluminum chloride (AlCl3) and titanium tetrachloride (TiCl4), which are often deactivated or decomposed by water, many metal triflates are water-tolerant. researchgate.netresearchgate.net

The use of metal triflates as catalysts offers several advantages, including high catalytic activity, often requiring only catalytic amounts instead of stoichiometric quantities, and the ability to be recovered and reused. researchgate.net Gallium(III) triflate (Ga(OTf)3), for instance, can be prepared from gallium metal or gallium chloride and is a water-tolerant, soluble, and highly efficient catalyst for reactions like Friedel–Crafts alkylation and acylation. acs.org Similarly, bismuth(III) this compound has been used in the catalytic ring-opening of epoxides. acs.org A variety of metal triflates, including those of indium, scandium, copper, bismuth, and tin, have been screened for their catalytic activity in various reactions, demonstrating the broad utility of this class of catalysts. rsc.org

Landmark Contributions by Kobayashi and Forsberg in Rare-Earth Metal Triflate Catalysis

The field of metal triflate catalysis was significantly advanced by the pioneering work of Professor Shū Kobayashi. His research group was instrumental in demonstrating that rare-earth metal triflates, such as scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3), can function as water-stable Lewis acid catalysts. researchgate.netchemistry.or.jpillinois.edu This discovery was a breakthrough, as it allowed for a host of Lewis acid-catalyzed reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to be carried out in aqueous media. chemistry.or.jpillinois.edu Kobayashi's work also led to the development of "Lewis acid-surfactant-combined catalysts" (LASC), which further enhance the efficiency of organic reactions in water. chemistry.or.jp

While the provided search results highlight the significant contributions of Kobayashi, detailed information specifically attributing foundational discoveries in rare-earth metal triflate catalysis to "Forsberg" was not prominently found in the initial search. The development and application of these catalysts have been a collaborative effort by many research groups worldwide, building upon the initial groundbreaking discoveries.

Development of N-F Fluorinating Agents Incorporating this compound

The this compound anion has also played a crucial role in the development of electrophilic fluorinating agents. beilstein-journals.orgbeilstein-journals.org A significant class of these reagents is the N-F compounds, which are valued for their ease of handling and tunable reactivity. beilstein-journals.orgnih.gov

In the 1980s, researchers began to develop stable N-fluoro-N-alkylsulfonamides. beilstein-journals.orgresearchgate.net A key advancement was the introduction of N-fluoropyridinium salts. beilstein-journals.orgorgsyn.org It was discovered that exchanging the original counteranion with triflate resulted in non-hygroscopic and highly thermally stable N-fluoropyridinium triflate salts. beilstein-journals.orgbeilstein-journals.org The fluorinating power of these salts can be adjusted by modifying the substituents on the pyridine (B92270) ring, allowing for the selective fluorination of a wide range of nucleophiles under mild conditions. beilstein-journals.orgbeilstein-journals.org Other important N-F reagents incorporating the triflate moiety or its derivatives include N-fluorobenzenesulfonimide (NFSI) and its analogs. beilstein-journals.orgresearchgate.net

Evolution of this compound Chemistry in Green and Sustainable Synthetic Methodologies

The unique properties of trifluoromethanesulfonates have positioned them as valuable tools in the advancement of green and sustainable chemistry. wechemglobal.comrsc.org The principles of green chemistry emphasize, among other things, the use of catalysts over stoichiometric reagents, the reduction of waste, and the use of environmentally benign solvents. rsc.org

The development of water-tolerant metal triflate catalysts by researchers like Kobayashi has been a major contribution to green chemistry, enabling organic reactions to be performed in water, a safe and abundant solvent. chemistry.or.jpiupac.org The recyclability of many metal triflate catalysts further enhances their green credentials. wechemglobal.comorganic-chemistry.orgorganic-chemistry.org For example, silver this compound catalysts can be efficiently recovered and reused multiple times without significant loss of activity. wechemglobal.com

Furthermore, triflate-based chemistry is being explored in other green solvents. Recent studies have investigated the use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, as a replacement for traditional volatile organic solvents in aryne chemistry employing o-silylaryl triflate precursors. rsc.org The use of metal triflates in solvent-free conditions has also been reported, further minimizing environmental impact. organic-chemistry.org The application of yttrium triflate in the bulk polymerization of ε-caprolactone is another example of a green procedure that avoids the use of conventional solvents. rsc.org Bismuth(III) this compound has also been utilized in sustainable oleochemical transformations. acs.org These examples underscore the ongoing evolution of this compound chemistry towards more environmentally responsible synthetic methods.

Synthetic Methodologies for the Preparation and Derivatization of Trifluoromethanesulfonate Compounds

Synthesis of Trifluoromethanesulfonic Acid Derivatives

The derivatives of trifluoromethanesulfonic acid, particularly triflic anhydride (B1165640) and alkyl triflates, are powerful reagents in organic chemistry, primarily used for introducing the highly effective triflate leaving group.

Triflic Anhydride Synthesis

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), is a potent electrophile and a key reagent for the synthesis of triflate esters. organic-chemistry.org Its preparation is most commonly achieved through the dehydration of trifluoromethanesulfonic acid (triflic acid, TfOH).

One established laboratory-scale method involves the reaction of triflic acid with a strong dehydrating agent, phosphorus pentoxide (P₄O₁₀). organic-chemistry.org In this procedure, triflic acid is carefully mixed with P₄O₁₀, and after a period of standing, the resulting triflic anhydride is isolated by distillation from the solid mixture. acs.orgrsc.org The reaction proceeds as follows:

2 CF₃SO₃H + P₄O₁₀ → (CF₃SO₂)₂O + "P₄O₉(OH)₂"

An alternative and more industrial-scale process involves the formation and subsequent disproportionation of a mixed anhydride. nih.govjst.go.jp This process begins by reacting triflic acid with a ketene, such as dimethylketene, to form a mixed anhydride. jst.go.jp This intermediate is then subjected to reactive distillation, where it disproportionates to yield triflic anhydride and a carboxylic acid anhydride, such as isobutyric anhydride. nih.govjst.go.jp This method can be performed as a continuous process, offering an efficient route to triflic anhydride. nih.gov

Table 1: Comparison of Synthetic Methods for Triflic Anhydride

Method Reagents Conditions Key Features
Dehydration Trifluoromethanesulfonic acid, Phosphorus pentoxide Mixing and subsequent distillation A common laboratory method. acs.orgrsc.org

Alkyl Trifluoromethanesulfonates (Alkyl Triflates)

Alkyl triflates (R-OTf) are exceptionally reactive alkylating agents due to the triflate anion being an excellent leaving group. Their synthesis can be achieved through several routes, tailored to the specific alkyl group and desired reactivity.

The most direct and common method for preparing alkyl triflates is the reaction of a primary alcohol with triflic anhydride. This reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the triflic acid byproduct. To simplify product purification, polymer-bound bases like poly(4-vinylpyridine) can be employed, allowing the resulting pyridinium (B92312) triflate salt to be removed by simple filtration.

Specific alkyl triflates can be synthesized via alternative methods. For instance, methyl triflate, a potent methylating agent, can be prepared by the reaction of triflic acid with dimethyl sulfate. Another approach involves the metathesis reaction between an alkyl halide and silver triflate, driven by the precipitation of the insoluble silver halide. Additionally, the reaction of triflic anhydride with orthoesters provides a high-yield route to various alkyl triflates under mild conditions.

Table 2: Selected Synthetic Routes to Alkyl Triflates

Product Example Precursors Reagents/Conditions Yield Reference(s)
Primary Alkyl Triflates Primary Alcohol Triflic anhydride, Poly(4-vinylpyridine), Dichloromethane ~90%
Methyl Triflate Triflic Acid Dimethyl sulfate, Distillation 81%
Ethyl Triflate Triethyl orthoformate Triflic anhydride, Ice bath to 25°C 94%

Preparation of Metal Trifluoromethanesulfonates

Metal trifluoromethanesulfonates, or metal triflates (M(OTf)ₙ), are widely utilized as water-tolerant Lewis acid catalysts in a plethora of organic reactions. Their synthesis is generally straightforward, starting from common metal salts or oxides.

Synthesis from Metal Oxides and Chlorides

A general and widely used method for preparing metal triflates is the reaction of a metal oxide, hydroxide, or carbonate with aqueous trifluoromethanesulfonic acid. This acid-base reaction is often exothermic and results in the formation of the hydrated metal triflate salt, which can then be isolated. For example, copper(II) triflate can be synthesized from copper(II) carbonate and triflic acid. Similarly, lanthanide triflates are commonly prepared by reacting the corresponding lanthanide oxide with aqueous triflic acid, which typically yields the nonahydrate complex, Ln(H₂O)₉₃.

Anhydrous metal triflates can be prepared by reacting metal chlorides with neat triflic acid. This reaction drives off hydrogen chloride gas, leaving the metal triflate salt. Another route is a metathesis reaction where a metal chloride is treated with silver triflate. This method is effective because the resulting silver chloride is insoluble and precipitates from the reaction mixture, driving the equilibrium towards the products.

General Synthetic Equations:

From Oxides: M₂Oₙ + 2n HOTf → 2 M(OTf)ₙ + n H₂O

From Chlorides (neat acid): MClₙ + n HOTf → M(OTf)ₙ + n HCl(g)

From Chlorides (metathesis): MClₙ + n AgOTf → M(OTf)ₙ + n AgCl(s)

Advanced Synthetic Routes for Specific Metal Trifluoromethanesulfonates

More specialized methods exist for the synthesis of particular metal triflates, often aimed at producing anhydrous forms or enhancing reactivity. For instance, anhydrous lanthanide triflates, which are potent Lewis acids, are obtained by heating their hydrated counterparts under a reduced pressure at temperatures between 180 and 200 °C to carefully remove the coordinated water molecules.

Another advanced technique involves the direct reaction of a metal powder with triflic acid in a suitable solvent, often facilitated by ultrasound. This method provides a direct route to metal triflates from the elemental metal, forming hydrogen gas as the only byproduct. This oxidative dissolution is advantageous as it avoids halide impurities that can arise from syntheses using metal chloride precursors. For example, zinc triflate can be prepared by reacting zinc powder with triflic acid in an anhydrous solvent under sonication.

Synthesis of Organic Substrates Incorporating Trifluoromethanesulfonate Moieties

The incorporation of a triflate moiety onto an organic substrate transforms a hydroxyl group into an excellent leaving group, thereby activating the molecule for a wide range of subsequent transformations, including nucleophilic substitution and cross-coupling reactions. The primary methods involve the triflation of phenols and the conversion of carbonyl compounds into enol or vinyl triflates.

The synthesis of aryl triflates is most commonly achieved by reacting a phenol with triflic anhydride in the presence of a base. While traditional methods use amine bases like pyridine, these can lead to the formation of ammonium triflate salts that can complicate purification and subsequent reactions. A more practical and scalable approach utilizes biphasic Schotten-Baumann-type conditions, where the phenol is treated with triflic anhydride in a mixture of an organic solvent and an aqueous inorganic base, such as potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH). This method avoids amine-related impurities and allows for simple isolation of the product. An alternative triflating agent, N-phenyltriflimide (PhNTf₂), can also be used, often with microwave heating to significantly reduce reaction times.

Vinyl and enol triflates are valuable intermediates, particularly for forming carbon-carbon bonds via cross-coupling reactions. They are typically synthesized from ketones or β-dicarbonyl compounds. The reaction of a ketone with triflic anhydride and a non-nucleophilic, sterically hindered base generates the corresponding enol triflate. For β-keto esters, highly stereoselective methods have been developed to access either the (Z)- or (E)-enol triflate isomer. The choice of aqueous base under Schotten-Baumann conditions dictates the geometry of the resulting enolate; for example, aqueous lithium hydroxide (LiOH) favors the formation of (Z)-enol triflates, while aqueous tetramethylammonium (B1211777) hydroxide ((Me)₄NOH) promotes the (E)-isomer.

Table 3: Common Methods for Triflation of Organic Substrates

Substrate Type Triflation Method Key Reagents Product Type
Phenols Biphasic Aqueous Conditions Triflic anhydride, aq. K₃PO₄ or NaOH Aryl Triflate
Phenols Microwave-Assisted N-phenyltriflimide, K₂CO₃ Aryl Triflate
β-Keto Esters Stereoselective Triflation Triflic anhydride, aq. LiOH or (Me)₄NOH (Z)- or (E)-Enol Triflate

Preparation of Aryl Trifluoromethanesulfonates

Aryl triflates are valuable precursors in organic synthesis, particularly for cross-coupling reactions. An efficient method for the preparation of trifluoromethylated aryl triflates has been developed. rsc.org This process involves the treatment of a phenol with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. rsc.org For instance, 2-iodophenol reacts with trifluoromethanesulfonic anhydride to yield the corresponding triflate. rsc.org This methodology is applicable to the synthesis of ortho-, meta-, and para-trifluoromethylated aryl triflates. rsc.org

Aryl triflones, which are compounds containing an aryl group directly bonded to a trifluoromethanesulfonyl group, can be synthesized through the trifluoromethanesulfonylation of benzynes. nih.gov In this method, highly reactive benzyne derivatives are generated in situ from 2‐(trimethylsilyl)aryl trifluoromethanesulfonates by treatment with cesium fluoride (B91410) in the presence of 15‐crown‐5. nih.gov The subsequent reaction with sodium trifluoromethanesulfinate (Langlois reagent), followed by protonation with tert-butyl alcohol, affords the desired aryl triflones in moderate to good yields. nih.gov This strategy is effective for the synthesis of both symmetrical and unsymmetrical aryl triflones. nih.gov

The following table summarizes the key reagents and conditions for the preparation of aryl trifluoromethanesulfonates and their derivatives.

Starting MaterialReagentsProductYield
2-IodophenolTrifluoromethanesulfonic anhydride, triethylamine2-Iodophenyl this compoundNot specified
2‐(Trimethylsilyl)aryl trifluoromethanesulfonatesSodium trifluoromethanesulfinate, cesium fluoride, 15‐crown‐5, tert-butyl alcoholAryl triflonesModerate to good

Synthesis of Enol Trifluoromethanesulfonates

Enol triflates are important intermediates for the formation of carbon-carbon bonds and are typically synthesized from ketones. A common method involves the reaction of a ketone with trifluoromethanesulfonic anhydride in the presence of a base. orgsyn.org For example, 3-methyl-2-butanone can be converted to its corresponding enol triflate by treatment with trifluoromethanesulfonic anhydride and anhydrous pyridine in n-pentane. orgsyn.org

A one-pot reaction has been developed for the formation of enol silanes from ketones and their subsequent alkylation. acs.orgrichmond.edu This process is promoted by trimethylsilyl (B98337) this compound (TMSOTf) and a trialkylamine base. acs.orgrichmond.edu The TMSOTf serves a dual role: it facilitates the in situ formation of the enol silane from the ketone and also promotes the ionization of an alkylating agent, such as a propargyl carboxylate, to generate a carbocation. acs.orgrichmond.edu The enol silane then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond, yielding β-alkynyl ketones. acs.orgrichmond.edu This methodology is efficient for a range of ketone precursors and propargyl carboxylates. acs.orgrichmond.edu

The table below outlines the synthesis of enol trifluoromethanesulfonates and related reactions.

KetoneReagentsProductYield
3-Methyl-2-butanoneTrifluoromethanesulfonic anhydride, anhydrous pyridine, n-pentane3-Methyl-2-buten-2-yl triflate45%
Various ketonesPropargyl carboxylates, Trimethylsilyl this compound (TMSOTf), trialkylamine baseβ-Alkynyl ketonesUp to 99%

Radiosynthesis of [¹⁸F]-Labeled Compounds utilizing Trifluoromethanesulfonates as Precursors

Trifluoromethanesulfonates are valuable precursors in the synthesis of ¹⁸F-labeled compounds for positron emission tomography (PET) imaging. The triflate group serves as an excellent leaving group for nucleophilic fluorination with [¹⁸F]fluoride.

In the radiosynthesis of ¹⁸F-labeled aliphatic sulfonyl fluorides, tetrabutylammonium this compound (TBAOTf) has been shown to be highly effective. snmjournals.org The use of dried ¹⁸F-tetrabutylammonium fluoride ([¹⁸F]TBAF) derived from TBAOTf and [¹⁸F]fluoride resulted in a radiochemical conversion of 67%. snmjournals.org This approach demonstrates broad substrate compatibility and tolerance for various functional groups, enabling the synthesis of a wide range of ¹⁸F-labeled aliphatic sulfonyl fluorides with moderate to excellent radiochemical conversions. snmjournals.org

Another strategy for the synthesis of ¹⁸F-labeled compounds involves the use of triarylsulfonium salts as precursors. researchgate.net This method is applicable to a range of substituted aryl systems and allows for the ¹⁸F-labeling of nonactivated aromatic compounds. nih.gov The reactions are generally mild, rapid, and efficient. nih.gov

The following table summarizes the key aspects of radiosynthesis using this compound precursors.

Precursor TypeKey ReagentProductRadiochemical Conversion/Yield
Aliphatic Carboxylic AcidsTetrabutylammonium this compound (TBAOTf)¹⁸F-Labeled Aliphatic Sulfonyl Fluorides67%
Triarylsulfonium Salts[¹⁸F]Fluoride[¹⁸F]FluoroarenesNot specified

Synthesis of Trifluoromethanesulfonamide (Triflamide) Derivatives

N-Trifluoromethanesulfonamides (triflamides) have gained significant attention in organic synthesis due to their high NH-acidity, lipophilicity, and catalytic activity. nih.gov The synthesis of triflamide derivatives can be achieved through various methods, including N-alkylation and condensation reactions. chemicalbook.com

N-alkylation of triflamide provides a route to numerous N-substituted derivatives. chemicalbook.com This reaction typically proceeds via the intermediate triflamide anion, which is generated by an alkali metal carbonate, and subsequent reaction with an alkyl halide or tosylate. chemicalbook.com

The synthesis of biologically active triflamide derivatives has also been explored. For example, a derivative of metformin can be prepared by treating metformin with trifluoromethanesulfonyl chloride in anhydrous acetone in the presence of a catalytic amount of KOH, affording the product in an 85% yield. mdpi.com Another example is the synthesis of an anti-pancreatic carcinoma derivative, where 4-aminophenol is first converted to an N-phenyl triflamide intermediate using trifluoromethanesulfonic anhydride. mdpi.com

The table below highlights synthetic routes to triflamide derivatives.

Starting MaterialReagentsProductYield
TriflamideAlkyl halides or tosylates, K₂CO₃N-Alkylated triflamidesNot specified
MetforminTrifluoromethanesulfonyl chloride, KOH, anhydrous acetoneN-trifluoromethanesulfonyl derivative of metformin85%
4-AminophenolTrifluoromethanesulfonic anhydrideN-phenyl triflamide intermediateNot specified

Innovative Synthetic Routes to this compound Anion-Containing Ionic Liquids

Ionic liquids (ILs) containing the this compound anion are of interest due to their high thermal and electrochemical stability. researchgate.net Innovative synthetic routes have been developed to prepare these ILs with high purity, often avoiding the use of solvents and halogens.

Solvent- and Halogen-Free Alkylation Protocols

A highly efficient method for the synthesis of triflate anion-containing ionic liquids is the direct, solvent- and halogen-free alkylation of organic bases with methyl or ethyl this compound. nih.gov This approach can be applied to a variety of organic bases, including trialkylamines, trialkylphosphines, and heterocyclic compounds. nih.gov The reaction proceeds rapidly at room temperature, often with quantitative yields, resulting in high-purity ionic liquids with very low water and halide content. researchgate.netnih.gov

This method offers excellent atom economy and a very low E-factor (environmental factor). nih.gov The required methyl and ethyl triflates can be prepared from inexpensive and non-toxic dimethyl and diethyl carbonate, respectively. researchgate.netnih.gov

An alternative solvent-free approach involves the use of microwave (MW) or power ultrasound (US) irradiation. nih.gov For instance, the one-pot synthesis of triflate ionic liquids can be achieved by reacting pyridine or N-methylimidazole with a 1-chloroalkane in the presence of potassium triflate under microwave irradiation, yielding the corresponding ionic liquids in 60% to 79% yield. nih.gov

The following table summarizes the innovative solvent- and halogen-free synthetic routes to this compound anion-containing ionic liquids.

Organic BaseAlkylating AgentConditionsProduct Yield
Trialkylamines, trialkylphosphines, heterocyclic compoundsMethyl or ethyl this compoundSolvent-free, 0 °C to room temperatureNearly quantitative
Pyridine, N-methylimidazole1-Chlorobutane or 1-chlorooctane, potassium triflateMicrowave irradiation, up to 180 °C60% - 79%

Synthetic Strategies for Benzyne Precursors featuring this compound

2-(Trimethylsilyl)phenyl this compound has emerged as a versatile and widely used precursor for the generation of benzyne under mild, fluoride-induced conditions. nih.govchemicalbook.com Several synthetic strategies have been developed for the preparation of this and related benzyne precursors.

Furthermore, 2-(trimethylsilyl)aryl triflates are utilized to generate benzynes in situ for subsequent reactions. For example, treatment with cesium fluoride generates the benzyne, which can then react with various nucleophiles. nih.gov A multicomponent reaction involving the in situ generation of arynes from (trimethylsilyl)phenyl this compound, secondary amines, and sulfuryl fluoride (SO₂F₂) allows for the straightforward synthesis of 2-amino-substituted arylsulfonyl fluoride derivatives. mdpi.com

The table below outlines synthetic strategies for benzyne precursors featuring this compound.

Starting MaterialKey StepsPrecursor ProductOverall Yield
PhenolProtection, ortho-metalation/silylation, triflation2-(Trimethylsilyl)phenyl this compound66%
2-ChlorophenolFour-step sequence2-(Trimethylsilyl)phenyl this compound81%
(Trimethylsilyl)phenyl this compoundReaction with secondary amines and SO₂F₂2-Amino-substituted arylsulfonyl fluoridesNot specified

Polymer-Supported this compound Catalyst Synthesis

The immobilization of this compound (triflate) catalysts onto polymeric supports represents a significant advancement in heterogeneous catalysis. This strategy combines the high reactivity of triflate-based Lewis acids with the practical advantages of a solid support, such as ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. taylorfrancis.com The synthesis of these catalysts primarily involves the attachment of metal triflates to pre-formed polymers or the encapsulation of the catalyst within a polymer matrix.

Methods of Immobilization

The primary methodologies for preparing polymer-supported this compound catalysts include post-polymerization modification and microencapsulation.

Post-Polymerization Modification

This approach involves the chemical modification of a pre-existing polymer to anchor the triflate catalyst. Cross-linked polystyrene is a widely used support due to its chemical inertness and mechanical stability. taylorfrancis.com A common precursor is chloromethylated polystyrene, also known as Merrifield resin, which provides a convenient functional group for further derivatization. taylorandfrancis.com

A notable example is the synthesis of polystyrene-supported aluminium triflate (Ps-Al(OTf)₃). This catalyst is prepared by treating polystyrene-supported aluminium chloride with triflic acid. researchgate.net The resulting solid material is a stable, non-hygroscopic, and effective Lewis acid catalyst. researchgate.net This method allows for the straightforward conversion of a polymer-supported metal halide into a more active metal triflate catalyst.

Research Findings for Polystyrene-Supported Aluminium Triflate (Ps-Al(OTf)₃)

Ps-Al(OTf)₃ has been successfully employed as a recyclable heterogeneous catalyst in various organic transformations. Its efficacy has been demonstrated in Friedel-Crafts acylations, dithioacetalization reactions, and the synthesis of acylals and 1-amidoalkyl-2-naphthols. researchgate.netcivilica.com A key advantage of this polymeric catalyst is its reusability; it can be recovered by simple filtration and reused multiple times without a significant drop in catalytic activity. researchgate.net

Catalytic Performance and Reusability of Ps-Al(OTf)₃
Reaction TypeSubstratesConditionsYield (%)Reusability (Cycles)Reference
Friedel-Crafts AcylationArenes and Acid ChloridesSolvent-freeGood to ExcellentUp to 5 researchgate.net
DithioacetalizationAldehydes and ThiolsChemoselectiveHighNot specified researchgate.net
Acetylation of AldehydesAldehydes and Acetic AnhydrideChemoselectiveHighAt least 5 researchgate.net
Synthesis of 1-Amidoalkyl-2-naphtholsAldehydes, 2-naphthol, and AmideMulticomponentHighNot specified civilica.com

Microencapsulation

Microencapsulation is a physical method of immobilization where the catalyst is entrapped within a polymer matrix. This technique does not rely on chemical bonding between the catalyst and the polymer support. For metal triflates, this is typically achieved by performing a polymerization reaction in the presence of the catalyst. Cross-linking the polymer chains traps the catalyst within the resulting porous structure, preventing it from leaching into the reaction medium while allowing substrate access. researchgate.net

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid that has been successfully immobilized using this technique. researchgate.netscandium.org The process involves dissolving the scandium triflate in a monomer mixture (e.g., styrene and a cross-linker) and initiating polymerization. The resulting polymer beads contain finely dispersed domains of the active catalyst. This method is advantageous as it does not require modification of the catalyst itself, thus preserving its intrinsic catalytic activity. researchgate.net

Research Findings for Microencapsulated Scandium(III) Triflate

Polymer-microencapsulated scandium triflate has proven to be an effective and recyclable catalyst for a range of carbon-carbon bond-forming reactions. researchgate.net Its water-tolerant nature, a characteristic of the parent catalyst, is often retained in the immobilized form, making it suitable for reactions in aqueous media or those that produce water as a byproduct. dntb.gov.ua

Applications of Polymer-Immobilized Scandium(III) Triflate
Catalyst SystemReaction TypeKey FeaturesReference
Microencapsulated Sc(OTf)₃ in PolystyreneRing opening of epoxides with aminesHigh regioselectivity; catalyst is reusable. researchgate.net
Polymer-Supported Sc(OTf)₃Allylation of carbonylsEffective in aqueous media; allows for catalyst recovery. acs.org
Microencapsulated Sc(OTf)₃General organic synthesisThe polymer matrix prevents leaching of the active metal. researchgate.net

Mechanistic Insights into Trifluoromethanesulfonate Reactivity and Transformations

Trifluoromethanesulfonate as a Superior Leaving Group in Organic Reactions

The this compound group, commonly known as triflate (-OTf), is a functional group with the formula R−OSO₂CF₃. wikipedia.org It is widely recognized in organic chemistry as an excellent leaving group, a characteristic attributed to the exceptional stability of the corresponding triflate anion (CF₃SO₃⁻). wikipedia.orgontosight.ai This stability arises from resonance, which delocalizes the negative charge over the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org The parent acid, triflic acid (CF₃SO₃H), is a superacid, meaning it is a stronger acid than pure sulfuric acid. wikipedia.org

The exceptional leaving group ability of triflate is exploited in a variety of organic reactions, including nucleophilic substitutions, Suzuki couplings, and Heck reactions. wikipedia.orgontosight.ai Alkyl triflates are particularly reactive in SN2 reactions. wikipedia.org

SN2-like Mechanisms in Glycosylation Reactions with Glycosyl Trifluoromethanesulfonates

In the field of carbohydrate chemistry, glycosylation reactions are fundamental for the synthesis of oligosaccharides. The stereochemical outcome of these reactions is often dictated by the mechanism, which can exist on a spectrum between SN1 and SN2 pathways. nih.gov The use of glycosyl donors with excellent leaving groups, such as triflate, can favor an SN2-like mechanism, leading to stereoinversion at the anomeric center. nih.govresearchgate.net

By matching the electronics of a sulfonyl chloride activator with the reactivity of a glycosyl donor hemiacetal, it is possible to achieve highly β-selective glycosylation reactions. nih.govacs.org In this approach, the reactive glycosyl sulfonate is generated in situ and reacts directly with a nucleophilic acceptor alkoxide. nih.govacs.org Mechanistic studies, including kinetic isotope effect (KIE) measurements and density functional theory (DFT) calculations, have confirmed that the major products are formed through a stereoinvertive and concerted SN2-like pathway. nih.govacs.org For instance, a relatively large primary ¹³C KIE at the anomeric carbon (C1) of 1.034 has been measured, which is consistent with an SN2 mechanism. nih.govacs.org This value is significantly larger than the KIEs predicted for an SN1 reaction (1.00–1.01). nih.govacs.org

The anomeric ratio of the products in glycosylation reactions using glycosyl sulphates as donors, activated by metal triflates like ytterbium triflate, also suggests a predominant SN2-like reaction mechanism. nih.gov These reactions proceed with high rates and yields under mild conditions. nih.gov

Mechanistic Pathways of Aryne Generation from ortho-Silylaryl Trifluoromethanesulfonates

ortho-Silylaryl trifluoromethanesulfonates are versatile precursors for the generation of arynes, which are highly reactive intermediates used in the synthesis of diverse aromatic compounds. nih.govmdpi.com The most common method for generating arynes from these precursors involves activation with a fluoride (B91410) ion. mdpi.com However, alternative methods have been developed.

One such method utilizes cesium carbonate in the presence of 18-crown-6 (B118740) to trigger the efficient generation of arynes from ortho-silylaryl triflates under mild conditions. mdpi.com The efficiency of aryne generation in this system is significantly influenced by the alkali metal countercation of the carbonate. mdpi.com

Another class of aryne precursors, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed to avoid the use of the toxic and expensive trifluoromethanesulfonic anhydride (B1165640). nih.gov While the generation of arynes from 2-(trimethylsilyl)aryl triflates is often assumed to proceed through a concerted mechanism, a polar mechanism is proposed for the generation of arynes from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates. nih.gov

Aryne PrecursorActivation MethodProposed MechanismReference
ortho-Silylaryl this compoundFluoride ionConcerted mdpi.com
ortho-Silylaryl this compoundCesium carbonate / 18-crown-6- mdpi.com
2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonate-Polar nih.gov

Stereoselectivity and Regioselectivity in this compound Additions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions. youtube.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. youtube.com

In the context of this compound chemistry, additions to alkenes can exhibit both regio- and stereoselectivity. For instance, the addition of certain reagents to cyclic alkenes in the presence of lithium triflate can lead to the formation of trans-adducts, following Markovnikov's rule. nih.gov This indicates that the triflate anion acts as a nucleophile on a cyclic intermediate. nih.gov

The thianthrenation of unactivated olefins using thianthrene-S-oxide, trifluoroacetic anhydride, and trifluoromethanesulfonic acid proceeds with high regio- and stereoselectivity to afford alkenyl sulfonium (B1226848) salts. nih.gov This reaction is proposed to proceed via an unusual inverse-electron-demand hetero-Diels–Alder reaction. nih.gov The resulting alkenyl sulfonium salts can then be used as electrophiles in various cross-coupling reactions with retention of stereochemistry. nih.gov

Nucleophilic Reactivity of the this compound Anion

Although the triflate anion is primarily known as an excellent leaving group, there is considerable evidence of its role as a nucleophile in various organic reactions. nih.govnih.gov It can act as either a stoichiometric or catalytic nucleophile. nih.govnih.gov The nucleophilic character of the triflate anion is often masked by the high reactivity of the resulting covalent triflate intermediates. nih.gov

The triflate anion can participate in nucleophilic substitution reactions. For example, simple alkyl triflates can be prepared through the reaction of alkyl iodides with silver triflate, where the triflate anion displaces the iodide. nih.gov The reaction of tetrahydrofuran (B95107) with triflic anhydride yields 1,4-ditrifloxybutane through nucleophilic attack by the triflate anion. nih.gov

Furthermore, the triflate anion can add to various electrophilic species. It can add to aryl nitrenium ions and aryl alkynyl ketones. nih.gov In the presence of lithium triflate, the addition of hypervalent iodine reagents to olefins can produce bistriflates through an SN2-like nucleophilic displacement of an iodonium (B1229267) ion by triflate. nih.gov

Role of this compound in C-H Bond Functionalization Mechanisms

C-H bond functionalization represents a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. sigmaaldrich.com Metal-catalyzed C-H activation reactions often employ silver salts, including silver triflate (AgOTf), as additives. rsc.org

In many of these reactions, the triflate anion plays a crucial role as a non-coordinating or weakly coordinating anion. wikipedia.org For instance, in iridium-catalyzed C-H alkenylation and alkylation, silver triflimide (AgNTf₂) is critical for forming the active cationic iridium catalyst. rsc.org Similarly, in ruthenium-catalyzed reactions, the triflate anion can facilitate the generation of a more electrophilic cationic metal center, which enhances its interaction with weakly coordinating directing groups and promotes electrophilic C-H activation. rsc.org

Sodium trifluoromethanesulfinate (CF₃SO₂Na), sometimes referred to as the Langlois reagent, is used for the oxidative trifluoromethylation of heterocycles, a reaction of significant interest in pharmaceutical chemistry. acs.org

Mechanistic Investigations of Multicomponent Reactions Catalyzed by Metal Trifluoromethanesulfonates

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rsc.org Metal trifluoromethanesulfonates, such as cerium(III) this compound [Ce(OTf)₃] and iron(II) this compound [Fe(OTf)₂], are effective catalysts for various MCRs. rsc.orgfrontiersin.org

Mechanistic investigations of these catalyzed MCRs often reveal complex reaction pathways involving several intermediates. For example, the synthesis of polysubstituted piperidines catalyzed by metal triflates can involve a series of Mannich, retro-Mannich, and nucleophilic substitution reactions. rsc.org Density functional theory (DFT) calculations are frequently employed to elucidate these intricate mechanisms. rsc.orgdiva-portal.org

Co-Catalysis and Synergistic Effects in this compound-Mediated Reactions

The reactivity and selectivity of this compound (triflate)-based catalysts can be significantly enhanced through co-catalysis, where the addition of a second catalytic species leads to a synergistic effect. This approach often results in improved reaction rates, yields, and even enables new reaction pathways that are not accessible with a single catalyst.

One prominent example of synergistic catalysis involves the combination of metal triflates with other Lewis acids or Brønsted acids. For instance, in Friedel-Crafts acylations, while rare earth triflates (RE(OTf)₃) alone may not be effective for less reactive aromatic compounds, their catalytic activity is dramatically enhanced when used in conjunction with lithium perchlorate (B79767) (LiClO₄). researchgate.net Similarly, a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates has been shown to have a synergistic effect in the acylation of fluorobenzene (B45895), allowing for a reduction in the amount of TfOH needed. sioc-journal.cn

The combination of different metal triflates can also lead to synergistic outcomes. Cobalt(II) this compound (Co(OTf)₂) and Ytterbium triflate (Yb(OTf)₃) together exhibit enhanced performance in Beckmann rearrangements compared to either catalyst used individually. In the realm of palladium-catalyzed aerobic oxidative biaryl coupling, copper(II) triflate (Cu(OTf)₂) acts as a non-redox cocatalyst. It facilitates the C-H activation step by promoting anionic ligand exchange to form a more active Pd(OTf)(OAc) species. nih.gov This understanding led to the discovery that other metal triflates, particularly iron(III) triflate (Fe(OTf)₃), can be even more effective co-catalysts in this transformation. nih.gov

Furthermore, the interplay between a Lewis acid and a Brønsted acid can be crucial. In some reactions, the metal triflate may not be the direct catalyst but serves to generate a Brønsted acid in situ. For example, aluminum triflate (Al(OTf)₃) in the presence of water or alcohols can generate triflic acid, which then acts as the active catalytic species. rsc.org The weakly coordinating nature of the triflate anion is also a key factor, as more strongly coordinating anions like chloride can inhibit catalysis. rsc.org

The following table provides examples of co-catalytic systems involving trifluoromethanesulfonates and their applications:

Primary CatalystCo-Catalyst/AdditiveReaction TypeSynergistic Effect
Rare Earth Triflate (RE(OTf)₃)Lithium Perchlorate (LiClO₄)Friedel-Crafts AcylationEnhanced catalytic activity for less reactive aromatics. researchgate.net
Trifluoromethanesulfonic Acid (TfOH)Rare Earth Triflate (RE(OTf)₃)Friedel-Crafts AcylationReduction in the required amount of TfOH. sioc-journal.cn
Cobalt(II) Triflate (Co(OTf)₂)Ytterbium Triflate (Yb(OTf)₃)Beckmann RearrangementOutperforms either catalyst used alone.
Palladium(II) AcetateCopper(II) Triflate (Cu(OTf)₂)Aerobic Oxidative Biaryl CouplingAccelerates C-H activation via a non-redox pathway. nih.gov
Palladium(II) AcetateIron(III) Triflate (Fe(OTf)₃)Aerobic Oxidative Biaryl CouplingSurpasses the beneficial effect of Cu(OTf)₂. nih.gov
Scandium(III) Triflate (Sc(OTf)₃)[fac-Ir(ppy)₃] (Photoredox catalyst)Trifluoromethylative Difunctionalization of AlkenesEnables reaction through dual activation. acs.org
Aluminum Triflate (Al(OTf)₃)Water/AlcoholsVariousIn situ generation of Brønsted acid. rsc.org

Hydrolytic Stability and Acidic Behavior of Metal Trifluoromethanesulfonates in Reaction Media

A defining characteristic of many metal trifluoromethanesulfonates is their remarkable stability in the presence of water, which sets them apart from traditional Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) that readily decompose or are deactivated by water. researchgate.netwikipedia.org This water tolerance allows metal triflates to be used as effective Lewis acid catalysts in aqueous media, contributing to the development of more environmentally benign synthetic methods. thieme-connect.comscilit.comslideshare.net

The stability of metal triflates in water is attributed to the weakly coordinating nature of the triflate anion (OTf⁻). When dissolved in water, the triflate ligands can dissociate, and the metal ion becomes hydrated. researchgate.net For lanthanide triflates, they can exist as nonahydrates, Ln(H₂O)₉₃, in which water molecules are directly coordinated to the metal center. wikipedia.org

However, the degree of hydrolytic stability varies among different metal triflates. Some, like lanthanum(III) triflate (La(OTf)₃), zinc(II) triflate (Zn(OTf)₂), and ytterbium(III) triflate (Yb(OTf)₃), are quite stable and can be recovered from aqueous solutions and reused without significant loss of activity. frontiersin.orgresearchgate.net Others, such as aluminum(III) triflate (Al(OTf)₃), tin(II) triflate (Sn(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and indium(III) triflate (In(OTf)₃), are known to slowly hydrolyze in water, releasing triflic acid. frontiersin.orgresearchgate.net This in-situ generation of a strong Brønsted acid means that in some cases, the catalytic activity observed may be due to "hidden Brønsted acid catalysis" rather than the Lewis acidity of the metal center itself.

The acidic behavior of metal trifluoromethanesulfonates in reaction media is a key aspect of their catalytic function. They primarily act as Lewis acids, activating substrates by coordinating to electron-rich sites. The Lewis acidity is influenced by the metal ion; for instance, the smaller ionic radius of Sc³⁺ compared to larger lanthanides results in higher Lewis acidity for Sc(OTf)₃.

In some instances, the presence of water is not just tolerated but can be crucial for catalytic activity. researchgate.net The controlled hydrolysis of lanthanide triflate complexes can lead to the formation of discrete dimeric hydroxide-bridged species. nih.gov The interaction between the metal triflate and water can also generate a labile proton, which can participate in the catalytic cycle. rsc.org For example, in the Baeyer-Villiger oxidation catalyzed by erbium(III) triflate (Er(OTf)₃), a Brønsted acid generated in situ from the interaction between the triflate and hydrogen peroxide is proposed to be involved. rsc.org

The stability of certain metal triflates can also be enhanced by ligands. Bismuth triflate (Bi(OTf)₃), which is unstable in water, can be stabilized by chiral bipyridine ligands, allowing it to function as a water-compatible Lewis acid catalyst in enantioselective reactions. organic-chemistry.org

The following table summarizes the hydrolytic stability and acidic behavior of selected metal trifluoromethanesulfonates:

Metal TriflateHydrolytic StabilityAcidic Behavior in Reaction Media
Scandium(III) Triflate (Sc(OTf)₃)Water-resistant Lewis acid, but can slowly hydrolyze to release triflic acid. researchgate.netfrontiersin.orgresearchgate.netActs as a strong Lewis acid; can also exhibit Brønsted acidity via hydrolysis. wikipedia.org
Lanthanide Trifates (e.g., La(OTf)₃, Yb(OTf)₃)Generally stable in aqueous media and can be recycled. slideshare.netfrontiersin.orgresearchgate.netFunction as water-tolerant Lewis acids. thieme-connect.comscilit.com
Aluminum(III) Triflate (Al(OTf)₃)Slowly hydrolyzes in water to release triflic acid. frontiersin.orgresearchgate.netCan act as a precursor to triflic acid (Brønsted acid). rsc.org
Bismuth(III) Triflate (Bi(OTf)₃)Unstable in water but can be stabilized by ligands. organic-chemistry.org It is known to be difficult to obtain in a strictly anhydrous form. researchgate.netActs as a Lewis acid; its activity can be influenced by its hydration state. organic-chemistry.orgacs.org
Erbium(III) Triflate (Er(OTf)₃)Exhibits high hydrolytic stability. rsc.orgCan generate a Brønsted acid in situ through interaction with hydrogen peroxide. rsc.org
Copper(II) Triflate (Cu(OTf)₂)Water-tolerant.Acts as a Lewis acid co-catalyst. nih.gov

Catalytic Applications of Trifluoromethanesulfonate and Its Derivatives in Advanced Organic and Inorganic Synthesis

Lewis Acid Catalysis by Metal Trifluoromethanesulfonates

Metal trifluoromethanesulfonates, or metal triflates, have gained prominence as mild and efficient green Lewis acid catalysts. researchgate.net Unlike traditional Lewis acids such as aluminum chloride, many metal triflates are stable in the presence of water, can be used in catalytic amounts, and are often recoverable and reusable. researchgate.netnih.govresearchgate.net This stability in aqueous media has opened doors for a broader range of Lewis acid-catalyzed reactions, simplifying reaction conditions and promoting more environmentally friendly processes. researchgate.netresearchgate.net The Lewis acidity of these compounds stems from the combination of the metallic cation and the non-coordinating triflate anion. researchgate.net Rare earth metal triflates, in particular, are known for their strong Lewis acidity and oxophilicity, making them effective catalysts for reactions involving carbonyl compounds. researchgate.net

Scandium(III) Trifluoromethanesulfonate [Sc(OTf)3] in Organic Synthesis

Among the various metal triflates, scandium(III) this compound, or scandium triflate [Sc(OTf)3], has emerged as a particularly effective and versatile Lewis acid catalyst. scispace.comresearchgate.net First introduced as a promising reusable Lewis acid in 1993, Sc(OTf)3 is now commercially available and can be readily prepared from scandium oxide. scispace.comnih.gov Its notable attributes include being a mild, inexpensive, and water-tolerant catalyst, which has led to its widespread application in the formation of carbon-carbon and carbon-heteroatom bonds. scispace.combeilstein-journals.org The catalytic prowess of Sc(OTf)3 has been documented in a multitude of organic transformations, including cycloaddition reactions, Diels-Alder reactions, and Michael additions. scispace.comresearchgate.net

Scandium(III) triflate has proven to be a highly effective catalyst for several fundamental carbon-carbon bond-forming reactions, including Aldol-type, Michael, and allylation reactions. researchgate.net

In the Mukaiyama Aldol (B89426) addition , a key reaction for forming β-hydroxy carbonyl compounds, Sc(OTf)3 efficiently catalyzes the addition of silyl (B83357) enol ethers to aldehydes or ketones. For instance, the reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone, catalyzed by Sc(OTf)3, proceeds with a high yield of 81%. wikipedia.org The mechanism involves the activation of the carbonyl compound by the scandium triflate, rendering it more electrophilic and susceptible to nucleophilic attack.

Sc(OTf)3 also serves as a reusable Lewis acid catalyst for Michael reactions . tcichemicals.com It facilitates the conjugate addition of nucleophiles, such as silyl enolates, to α,β-unsaturated carbonyl compounds. researchgate.net

Furthermore, scandium triflate catalyzes the allylation of carbonyl compounds. researchgate.netscispace.com A notable example is the reaction of carbonyl compounds with tetraallyltin (B1360086) in an aqueous medium, demonstrating the catalyst's tolerance to water. acs.org This reaction provides an efficient route to homoallylic alcohols. scispace.com

Table 1: Examples of Sc(OTf)3-Catalyzed Aldol, Michael, and Allylation Reactions

Reaction TypeReactantsProductYieldReference
Mukaiyama Aldol AdditionBenzaldehyde, Silyl enol ether of cyclohexanoneβ-hydroxy ketone81% wikipedia.org
Michael AdditionSilyl enolates, α,β-unsaturated ketones1,5-dicarbonyl compoundsHigh researchgate.net
AllylationCarbonyl compounds, TetraallyltinHomoallylic alcoholsHigh acs.org

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. Scandium(III) triflate has been established as a potent catalyst for both Friedel-Crafts acylation and alkylation reactions. researchgate.net

In Friedel-Crafts acylation , Sc(OTf)3 catalyzes the reaction of aromatic compounds, particularly those with electron-donating substituents like anisole (B1667542) and mesitylene, with acid anhydrides to produce aromatic ketones in high yields. researchgate.netresearchgate.net While Sc(OTf)3 alone may not be effective for less reactive aromatic compounds, its catalytic activity can be significantly enhanced by the addition of lithium perchlorate (B79767). researchgate.net Research has also demonstrated the successful use of Sc(OTf)3 for these reactions in supercritical carbon dioxide. researchgate.net

For Friedel-Crafts alkylation , Sc(OTf)3 has been shown to be an efficient catalyst for the reaction of aromatic compounds with various alkylating agents, including alkenes and secondary alcohol methanesulfonates. scispace.comresearchgate.netthieme-connect.com The catalyst can be recovered and reused without a significant loss of activity. thieme-connect.com Notably, Sc(OTf)3 can catalyze Friedel-Crafts alkylation in aqueous environments, offering a greener alternative to traditional methods. For example, it effectively catalyzes the alkylation of indoles and pyrroles in water. smolecule.com

Table 2: Sc(OTf)3-Catalyzed Friedel-Crafts Reactions

Reaction TypeAromatic SubstrateAcylating/Alkylating AgentProductReference
AcylationAnisole, MesityleneAcid AnhydridesAromatic Ketones researchgate.netresearchgate.net
AlkylationAromatic compoundsAlkenesAlkylated aromatics scispace.com
AlkylationAromatic compoundsSecondary alcohol methanesulfonatesAlkylated aromatics thieme-connect.com
AlkylationIndoles, PyrrolesVariousAlkylated heterocycles smolecule.com

Scandium(III) triflate is a highly effective and reusable catalyst for the Diels-Alder reaction , a powerful cycloaddition reaction for the synthesis of six-membered rings. nih.govtcichemicals.com It catalyzes the reaction between dienes and dienophiles, often under mild conditions and with high yields. The first use of Sc(OTf)3 as a Lewis acid catalyst was in a Diels-Alder reaction. nih.gov Chiral scandium catalysts, prepared from Sc(OTf)3, have been developed for enantioselective Diels-Alder reactions. tcichemicals.comthieme-connect.de

The Mannich reaction , which involves the aminoalkylation of a carbon acid, is another important carbon-carbon bond-forming reaction catalyzed by Sc(OTf)3. researchgate.net For instance, in the presence of a catalytic amount of Sc(OTf)3, the reaction of imines with silyl enolates proceeds smoothly to afford β-amino ester derivatives in high yields. researchgate.net

Scandium(III) triflate has demonstrated significant utility in catalyzing a variety of cycloaddition and cyclization reactions beyond the Diels-Alder reaction. scispace.comresearchgate.net These reactions are crucial for the construction of diverse cyclic and heterocyclic frameworks. scispace.comresearchgate.net

Important advances in scandium-catalyzed chemistry include [4+2] and [2+2] cycloaddition reactions . nih.govbeilstein-journals.org For example, Sc(OTf)3 has been used to catalyze the dearomative [3+2] cycloaddition of benzothiazole (B30560) with cyclopropane-1,1-dicarboxylates, yielding hydropyrrolo[2,1-b]thiazole compounds in excellent yields and enantioselectivities. researchgate.net

Sc(OTf)3 also promotes various cyclization reactions . scispace.comresearchgate.net It has been employed in tandem ene-Prins cyclizations to produce sugar-fused pyranopyran derivatives with high enantioselectivity. scispace.comresearchgate.net Furthermore, it catalyzes the cyclization of δ/ε-alkenoic acids, where the selectivity depends on the substrate structure, leading to either lactones (O-selective cyclization) or Friedel-Crafts-type products (C-selective cyclization). mdpi.com The reaction of donor-acceptor cyclopropanes with 1,1-diarylethylenes, catalyzed by Sc(OTf)3, proceeds via a ring-opening of the cyclopropane (B1198618) to form a 1,3-dipole intermediate, which then undergoes cycloaddition. researchgate.net

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. nih.gov Scandium(III) triflate has been utilized as a catalyst in coordination-assisted C-H functionalization reactions. nih.gov For instance, after a palladium-catalyzed C(sp3)–H diarylation of cyclobutane (B1203170) using a picolinimide directing group, the directing group can be easily removed using ammonia (B1221849) and a catalytic amount of scandium(III) this compound. nih.gov

Moreover, Sc(OTf)3 has been employed in the catalytic synthesis of various heterocyclic compounds where C-H functionalization is a key step. scispace.comresearchgate.net Rare-earth metal triflates, including scandium triflate, have been widely used in C-H bond functionalization reactions over the past three decades. researchgate.net

Aluminum(III) this compound [Al(OTf)3] Catalysis

Aluminum(III) this compound, Al(OTf)3, is a powerful Lewis acid catalyst utilized in various organic transformations. researchgate.net Its high catalytic activity is attributed to the strong electron-withdrawing triflate groups, which enhance the Lewis acidity of the aluminum center. researchgate.net

Al(OTf)3 has proven to be a highly efficient catalyst for the formation of ethers and acetals. It facilitates the intramolecular hydroalkoxylation of unactivated olefins, providing a direct route to cyclic ethers. nih.gov This cycloisomerization of unsaturated alcohols proceeds with excellent yields and regioselectivity, favoring the Markovnikov-type product under mild conditions. nih.gov Theoretical and NMR studies suggest that the reaction mechanism involves the complexation of Al(OTf)3 to the oxygen atom of the alcohol, which strongly acidifies the hydroxyl proton and facilitates the subsequent cyclization. nih.gov

The formation of acetals, a common method for protecting carbonyl groups, is also effectively catalyzed by Al(OTf)3. Aromatic and aliphatic acetals can be synthesized in high yields under solvent-free conditions at room temperature. researchgate.net This method is highly atom-efficient, requiring only a small amount of catalyst (0.5 mol%) and a slight excess of an orthoester as the acetal (B89532) source. researchgate.net The catalyst has demonstrated superior activity compared to other known catalysts for this transformation. core.ac.uk

Table 1: Al(OTf)3 Catalyzed Acetal Formation

Entry Carbonyl Compound Orthoester Catalyst Loading (mol%) Time (min) Yield (%)
1 Benzaldehyde Trimethyl orthoformate 0.5 10 98
2 4-Nitrobenzaldehyde Trimethyl orthoformate 0.5 15 96
3 Cyclohexanone Triethyl orthoformate 0.5 30 92

Data sourced from research on highly atom-efficient aluminum triflate catalyzed acetal formation. researchgate.net

To enhance reusability and simplify product purification, Al(OTf)3 has been immobilized on solid supports. Polystyrene-supported aluminum triflate [Ps-Al(OTf)3] serves as a mild, efficient, and chemoselective heterogeneous Lewis acid catalyst. researchgate.net This solid-supported catalyst has been successfully employed for the chemoselective acetylation of aldehydes. researchgate.net Another development in this area is the grafting of aluminum triflate onto mesoporous silica (B1680970) (MCM-41), creating a highly stable and water-tolerant solid acid catalyst. rsc.org This material has shown excellent activity in the ketalization of glycerol (B35011) with acetone, a reaction that produces water as a byproduct. rsc.org The catalyst can be recovered and reused multiple times without a significant loss of activity, making it a more sustainable option. researchgate.netrsc.org

Gallium(III) this compound [Ga(OTf)3] Catalysis

Gallium(III) this compound, Ga(OTf)3, is a water-tolerant Lewis acid catalyst that has gained significant attention for its efficiency in various organic reactions. nih.govacs.org Unlike many other strong Lewis acids that are prone to hydrolysis, Ga(OTf)3 remains stable and active in aqueous media, which is a significant advantage for developing greener synthetic protocols. nih.govacs.org It can be readily prepared from gallium metal or gallium chloride and triflic acid. nih.govacs.org

Ga(OTf)3 has been shown to be a highly effective catalyst for Friedel-Crafts hydroxyalkylation reactions. nih.govacs.org It also excels in catalyzing the Strecker reaction, a method for synthesizing α-aminonitriles, which are precursors to amino acids. The Ga(OTf)3-catalyzed Strecker reaction is particularly notable for its ability to proceed efficiently with ketones, which are generally less reactive than aldehydes in this transformation. nih.govnih.gov This includes the successful synthesis of α-aminonitriles from both fluorinated and non-fluorinated ketones using trimethylsilyl (B98337) cyanide. nih.gov The reactions are typically fast, clean, and require only a catalytic amount of Ga(OTf)3. nih.gov

Table 2: Ga(OTf)3 Catalyzed Strecker Reaction of Ketones

Entry Ketone Amine Time (h) Yield (%)
1 Acetophenone Aniline 2 92
2 2-Acetylpyridine Benzylamine 3 89
3 Trifluoroacetophenone Piperidine 2.5 95

Data compiled from studies on the efficient Strecker reaction of ketones catalyzed by Gallium(III) triflate. nih.gov

The reusability of Ga(OTf)3 without significant loss of activity further enhances its appeal as a sustainable catalyst. nih.gov

Copper(II) this compound [Cu(OTf)2] Catalysis

Copper(II) this compound, Cu(OTf)2, has emerged as a versatile and cost-effective catalyst in organic synthesis. beilstein-journals.org Its dual functionality as both a Lewis acid and a metal catalyst allows it to promote a wide range of reactions, particularly multicomponent reactions. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom and step economy. nih.gov Cu(OTf)2 has proven to be an excellent catalyst for various MCRs. beilstein-journals.orgbeilstein-journals.org For instance, it effectively catalyzes the three-component coupling of nitrogen sources, aldehydes, and alkynes to produce propargylamines. organic-chemistry.org This reaction proceeds with a broad substrate scope, including sulfonamides, anilines, and various aldehydes, without the need for additional ligands or bases. organic-chemistry.org The in situ formation of the imine intermediate is a key step that is accelerated by the Cu(OTf)2 catalyst. organic-chemistry.org

Cu(OTf)2 also facilitates the synthesis of various heterocyclic compounds through MCRs. beilstein-journals.orgscilit.com For example, it has been used to synthesize substituted dihydropyrimidines and 1,4-dihydropyridines. beilstein-journals.org The synthesis of 1,4-dihydropyridines involves an aza-Diels-Alder reaction between an alkyne and an in situ generated imine. beilstein-journals.org

Table 3: Cu(OTf)2 Catalyzed Three-Component Synthesis of Propargylamines

Entry Aldehyde Amine Alkyne Yield (%)
1 Benzaldehyde Aniline Phenylacetylene 95
2 4-Chlorobenzaldehyde Benzylamine 1-Heptyne 88
3 Isobutyraldehyde p-Toluenesulfonamide Trimethylsilylacetylene 91

Data based on research on Cu(II) catalyzed three-component coupling reactions. organic-chemistry.org

The catalytic activity of Cu(OTf)2 in these reactions highlights its utility in constructing complex molecular architectures from simple precursors in a single, efficient step. beilstein-journals.org

Bismuth(III) this compound [Bi(OTf)3] Catalysis

Bismuth(III) this compound, Bi(OTf)3, has emerged as a versatile and environmentally friendly Lewis acid catalyst in a wide array of organic reactions. scispace.com Its appeal stems from its low toxicity, stability, and high catalytic efficiency, often in small quantities. rsc.org

Bi(OTf)3 effectively catalyzes Friedel-Crafts acylation and sulfonylation reactions, offering a less corrosive alternative to triflic acid. acs.org It also promotes direct substitution reactions involving allylic, propargylic, and benzylic alcohols with various nucleophiles like sulfonamides and carbamates. Furthermore, Bi(OTf)3 is utilized in the deprotection of acetals and the cleavage of certain heterocyclic derivatives.

In the realm of carbohydrate chemistry, Bi(OTf)3 has proven to be a potent activator for glycosyl donors, including trichloro- and (N-phenyl)trifluoroacetimidates, as well as glycosyl halides. rsc.orgresearchgate.net This allows for glycosidation reactions to proceed rapidly at low temperatures, achieving high yields with a broad spectrum of donors. researchgate.net The catalyst's ability to activate glycosyl halides facilitates the formation of disaccharides from monosaccharides.

Other significant applications of Bi(OTf)3 include its role in catalyzing Mukaiyama aldol reactions, Diels-Alder reactions, and the ring-opening of epoxides. scispace.comresearchgate.net Its catalytic prowess extends to multicomponent reactions, such as the synthesis of Knoevenagel condensation products and 2-aryl-1-arylmethyl benzimidazole (B57391) derivatives. researchgate.netorientjchem.org The catalyst's reusability and compatibility with various solvents, including water, further enhance its practical utility. orientjchem.org

Table 1: Selected Applications of Bismuth(III) this compound in Catalysis

Reaction Type Substrates Key Features
Friedel-Crafts Acylation/Sulfonylation Arenes, acyl/sulfonyl halides Substitute for corrosive triflic acid. acs.org
Glycosylation Glycosyl trichloroacetimidates, glycosyl halides, alcohols Powerful activator, low catalyst loading, mild conditions. rsc.orgresearchgate.net
Mukaiyama Aldol Reaction Silyl enol ethers, aldehydes/ketones Efficient catalysis of carbon-carbon bond formation. researchgate.net
Diels-Alder Reaction Dienes, dienophiles Catalyzes cycloaddition reactions. scispace.com
Knoevenagel Condensation Aldehydes, active methylene (B1212753) compounds High yields under solvent-free conditions. orientjchem.org

Rare-Earth Metal Trifluoromethanesulfonates in Asymmetric Synthesis

Rare-earth metal trifluoromethanesulfonates, particularly those of scandium (Sc), ytterbium (Yb), and other lanthanides (Ln), are highly effective Lewis acid catalysts in asymmetric synthesis. nih.govnih.gov Their water-tolerant nature makes them suitable for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions in aqueous media. nih.govnih.gov

A significant area of application for these catalysts is in asymmetric 1,3-dipolar cycloaddition reactions. oup.com For instance, lanthanide triflates catalyze the three-component coupling of aldehydes, hydroxylamines, and alkenes to produce isoxazolidine (B1194047) derivatives with high yields and diastereoselectivities. oup.com The use of chiral lanthanide catalysts can induce asymmetry in these cycloadditions. oup.com

In the synthesis of complex molecules, such as the diterpenoid (−)-triptolide, lanthanide triflates have been shown to catalyze Mn(III)-based oxidative radical cyclization reactions, influencing the stereoselectivity of the process. acs.org Scandium(III) triflate, in particular, has demonstrated high catalytic efficiency in cascade reactions due to its strong Lewis acidity. researchgate.net

Furthermore, ytterbium(III) triflate is a versatile catalyst for the activation of glycosyl trifluoroacetimidate donors. acs.org Depending on the solvent system, it can efficiently promote the synthesis of either 1,2-cis or 1,2-trans glycosides, showcasing its utility in the stereocontrolled assembly of complex oligosaccharides. acs.org The design of chiral ligands for these lanthanide catalysts is a key area of research aimed at improving enantioselectivity in aqueous asymmetric catalysis. nih.gov

Table 2: Examples of Rare-Earth Metal Trifluoromethanesulfonates in Asymmetric Synthesis

Catalyst Reaction Type Application
Ytterbium(III) triflate [Yb(OTf)3] 1,3-Dipolar Cycloaddition Synthesis of isoxazolidine derivatives. oup.com
Ytterbium(III) triflate [Yb(OTf)3] Glycosylation Activation of glycosyl trifluoroacetimidate donors. acs.org
Scandium(III) triflate [Sc(OTf)3] Cascade Synthesis Higher catalytic efficiency due to strong Lewis acidity. researchgate.net
Lanthanide triflates [Ln(OTf)3] Oxidative Radical Cyclization Enantioselective synthesis of (−)-triptolide. acs.org
Europium(III) triflate [Eu(OTf)3] Aqueous Asymmetric Catalysis Studied for mechanistic understanding in water. nih.gov

This compound in Cascade and Domino Reactions

The this compound group plays a pivotal role in initiating and facilitating cascade and domino reactions, which allow for the construction of complex molecular architectures in a single, efficient step. These reactions often rely on the generation of highly reactive intermediates enabled by the excellent leaving group ability of the triflate anion.

Trimethylsilyl this compound (TMSOTf) is another widely used promoter in cascade reactions. nih.govbeilstein-journals.orgnih.gov It has been employed in the intermolecular cascade reaction of aromatic diazo ketones with olefins to selectively synthesize 3-arylethylideneoxindoles. nih.gov TMSOTf is also crucial for the Lewis acid-catalyzed cyclization of 1,3-bis(silyloxy)-1,3-dienes with oxalyl chloride to produce γ-alkylidenebutenolides. nih.gov

Furthermore, triflate-mediated processes are integral to palladium-catalyzed cascade reactions. For instance, the asymmetric polyene Heck cyclization to prepare (+)-xestoquinone involves the oxidative addition of an aryl-triflate bond to a palladium(0) complex, initiating a cascade of migratory insertions and eliminations. wikipedia.org Nitrosyl triflate has also been shown to induce cationic cascade cyclizations of olefins. researchgate.net

Table 3: this compound-Mediated Cascade and Domino Reactions

Reagent/Catalyst Reaction Key Transformation
Bis(triphenyl)oxodiphosphonium this compound Annulation Cascade Synthesis of indolizino[1,2-b]quinolin-9(11H)-ones. nih.govacs.org
Trimethylsilyl this compound (TMSOTf) Intermolecular Cascade Synthesis of 3-arylethylideneoxindoles from diazo ketones and olefins. nih.gov
Trimethylsilyl this compound (TMSOTf) Cyclization Cascade Synthesis of γ-alkylidenebutenolides. nih.gov
Palladium(II) triflate complex Asymmetric Polyene Heck Cyclization Preparation of (+)-xestoquinone. wikipedia.org
Nitrosyl triflate Cationic Cascade Cyclization Cyclization of olefins. researchgate.net

Applications in Fluorination Chemistry

This compound derivatives are instrumental in the field of fluorination chemistry, serving as both reagents and precursors for the introduction of fluorine atoms into organic molecules.

N-Fluoropyridinium triflates are stable and versatile electrophilic fluorinating agents. orgsyn.orgwikipedia.org These reagents, such as N-fluoro-2,4,6-trimethylpyridinium triflate, are used in palladium-catalyzed directed electrophilic fluorination of C-H bonds. nih.gov Trifluoromethanesulfonic acid itself can act as a novel solvent to promote the direct elemental fluorination of aromatic compounds. rsc.org For example, it facilitates the fluorination of fluorobenzene (B45895) to produce difluorobenzene isomers. rsc.org

In addition to electrophilic fluorination, trifluoromethyl-containing reagents can mediate radical cascade cyclizations. For instance, visible-light-promoted cascade cyclizations mediated by trifluoromethyl radicals, generated from reagents like Umemoto's reagent, allow for the synthesis of trifluoromethylated heterocycles without the need for a photocatalyst. beilstein-journals.org

Triflate precursors are widely used in the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals for positron emission tomography (PET) imaging. nih.gov The triflate group serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride. sciengine.comfrontiersin.org This strategy is employed in the synthesis of numerous ¹⁸F-labeled aliphatic compounds. sciengine.com

For example, mannose triflate is a precursor for the synthesis of [¹⁸F]FTAG, an intermediate for the production of [¹⁸F]FDG, the most common PET tracer. mdpi.com The high reactivity of triflate precursors allows for rapid ¹⁸F-labeling reactions. rsc.org The use of [¹⁸F]fluoroethyl triflate, for instance, can significantly increase the radiochemical yield and reduce reaction times compared to less reactive precursors. rsc.org An efficient method for synthesizing [¹⁸F]-difluoromethylated alkanes has been developed using monofluoroalkyl triflates as precursors. rsc.org This highlights the importance of this compound chemistry in advancing molecular imaging. mdpi.comrsc.org

Table 4: this compound in Fluorination and ¹⁸F-Radiolabeling

Application Reagent/Precursor Transformation
Electrophilic Fluorination N-Fluoropyridinium triflate Fluorination of various organic substrates. orgsyn.orgwikipedia.org
Radical Fluorination Umemoto's reagent (source of CF₃ radicals) Trifluoromethylation-mediated cascade cyclization. beilstein-journals.org
¹⁸F-Radiolabeling Mannose triflate Precursor for [¹⁸F]FDG synthesis. mdpi.com
¹⁸F-Radiolabeling Monofluoroalkyl triflates Synthesis of [¹⁸F]-difluoromethylated alkanes. rsc.org
¹⁸F-Radiolabeling [¹⁸F]Fluoroethyl triflate Efficient ¹⁸F-alkylation of various molecules. rsc.org

This compound as an Activating Agent in Complex Molecular Synthesis

The this compound group is a powerful tool for activating various functional groups in the synthesis of complex molecules, particularly in carbohydrate chemistry. Its exceptional leaving group ability facilitates the formation of reactive intermediates, driving reactions to completion under mild conditions.

In glycosylation reactions, triflate-based activators are paramount. Thioglycoside donors, for example, are commonly activated using a combination of an electrophile like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf). fu-berlin.de The triflate anion can form a transient, highly reactive glycosyl triflate intermediate, which is then attacked by the glycosyl acceptor. fu-berlin.de The concentration of the triflic acid promoter can influence the activation temperature and reaction efficiency. fu-berlin.de

Ytterbium(III) triflate [Yb(OTf)3] is an efficient and moisture-stable promoter for the activation of glycosyl trifluoroacetimidate donors, enabling the stereocontrolled synthesis of complex oligosaccharides like the tetrasaccharide extremity of Globo H. acs.org Similarly, scandium(III) triflate has been used to activate aryl glycosyl sulfone donors for the stereocontrolled synthesis of α-mannosides. rsc.org

Beyond glycosylation, bismuth(III) this compound [Bi(OTf)3] serves as a potent activator for trichloro- and (N-phenyl)trifluoroacetimidate glycosyl donors, allowing for rapid and high-yielding glycosidations at low temperatures. researchgate.net Even in reactions where neighboring group participation is absent, activators like TMSOTf are crucial, although alternatives are sought to improve stereoselectivity. nih.gov

Table 5: this compound as an Activating Agent

Activating Agent Activated Substrate Application
NIS/TfOH Thioglycoside donors Glycosylation reactions. fu-berlin.de
Ytterbium(III) triflate [Yb(OTf)3] Glycosyl trifluoroacetimidate donors Synthesis of complex oligosaccharides. acs.org
Scandium(III) triflate [Sc(OTf)3] Aryl glycosyl sulfone donors Stereocontrolled synthesis of α-mannosides. rsc.org
Bismuth(III) triflate [Bi(OTf)3] Glycosyl trichloroacetimidates Efficient glycosidation reactions. researchgate.net
Trimethylsilyl triflate (TMSOTf) Glycosyl trichloroacetimidate (B1259523) donors General glycosylation reactions. nih.gov

Trifluoromethanesulfonate in Advanced Materials and Polymer Chemistry

Ionic Liquids Containing the Trifluoromethanesulfonate Anion in Electrolytes

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are characterized by their low vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive as electrolytes in various electrochemical devices. The triflate anion is a common component of ILs due to its ability to form salts with a wide range of organic cations, resulting in ILs with desirable properties for electrolyte applications.

Proton exchange membrane (PEM) fuel cells are a promising clean energy technology. However, traditional PEM fuel cells, which rely on water for proton conduction, are limited to operating temperatures below 100°C. High-temperature PEM fuel cells (HT-PEMFCs), operating above 100°C, offer several advantages, including improved reaction kinetics and tolerance to fuel impurities. Polymer-supported ionic liquids (PSILs) containing the this compound anion have been investigated as potential electrolytes for HT-PEMFCs, as they can conduct protons under anhydrous or low-humidity conditions. nih.govacs.org

In these systems, a triflate-based ionic liquid is incorporated into a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropene) (PVDF-HFP) or Nafion. researchgate.net The polymer provides mechanical stability, while the ionic liquid facilitates proton transport. Studies have shown that the ionic conductivity of these composite membranes is dependent on the temperature, the concentration of the ionic liquid, and the nature of the polymer matrix. researchgate.net For instance, composite membranes of 1-ethylimidazolium this compound ([EIM][TfO]) in a PVDF-co-HFP matrix have demonstrated conductivities as high as 8.5 S/m at 110°C and 22% relative humidity. acs.org

Ionic LiquidPolymer MatrixMax. Ionic Conductivity (S/m)Temperature (°C)Relative Humidity (%)
1-Ethylimidazolium this compound ([EIM][TfO])PVDF-co-HFP8.511022
2,3-Dimethyl-1-octylimidazolium triflate (DMOImTf)PVdF-HFP~10⁻¹ - 10⁰Ambient-

This table presents selected data on the ionic conductivity of polymer-supported this compound ionic liquids for high-temperature PEM fuel cells.

"Water-in-salt" electrolytes (WiSEs) are a class of highly concentrated aqueous electrolytes that have gained attention for their potential to enable safer and more cost-effective aqueous batteries. In these electrolytes, the high concentration of salt significantly reduces the activity of water, thereby expanding the electrochemical stability window of the electrolyte. Sodium this compound (NaOTf) is a salt that has been explored for use in WiSEs for sodium-ion batteries. nih.gov

Research has shown that a 9.26 m NaOTf WiSE can expand the electrochemical stability window to 2.5 V (vs. Na⁺/Na). frontiersin.org This allows for the use of anode materials like NaTi₂(PO₄)₃, which would otherwise be unstable in conventional aqueous electrolytes. frontiersin.org The formation of a stable solid-electrolyte interphase (SEI) on the anode surface in these concentrated electrolytes is crucial for their improved performance. nih.govfrontiersin.org Furthermore, mixed WiSEs containing NaOTf and other salts, such as tetraethylammonium (B1195904) this compound (TEAOTf), have been shown to further enhance the electrochemical window and stability. frontiersin.orgmdpi.com

Electrolyte CompositionAnodeCathodeSpecific Capacity (mAh g⁻¹)Energy Density (Wh kg⁻¹)Cycle Life
9.26 m NaOTfNaTi₂(PO₄)₃----
9 m NaOTf + 22 m TEAOTf-Na₃V₂(PO₄)₃--Increased cycling stability

This table summarizes performance metrics of batteries utilizing sodium this compound water-in-salt electrolytes.

Aqueous aluminum-ion batteries (AIBs) are an emerging energy storage technology that offers the potential for high energy density, safety, and low cost due to the abundance of aluminum. A key challenge in the development of AIBs is the formulation of suitable electrolytes that can support reversible aluminum deposition and stripping. Aluminum this compound (Al(OTf)₃) has been investigated as a salt for aqueous electrolytes in AIBs.

Studies have shown that Al(OTf)₃-based electrolytes can enable the operation of AIBs. For example, an AIB using an Al(OTf)₃ electrolyte with a MnO₂ cathode demonstrated a specific capacity of 300 mAh g⁻¹. acs.orgnih.gov The performance of these batteries is highly dependent on the electrolyte concentration and the nature of the anode. The use of a Zn-Al alloy anode in conjunction with an Al(OTf)₃ electrolyte has been shown to improve the reversibility of Al electrochemistry. nih.gov While promising, challenges related to the reversibility of the redox reactions in Al(OTf)₃-based electrolytes remain an active area of research. researchgate.net

ElectrolyteAnodeCathodeDischarge Voltage Plateau (V)Specific Capacity (mAh g⁻¹)
Al(OTf)₃ (aq)Zn-Al alloyMnO₂-300
2M Al(OTf)₃Modified AlReduced Graphene Oxide0.9 (discharge), 1.4 (charge)~10

This table presents performance data for aqueous aluminum-ion batteries with aluminum this compound electrolytes.

This compound in Polymerization Processes

This compound compounds, particularly metal triflates and triflate esters, are effective catalysts and initiators for various polymerization reactions. Their high Lewis acidity and the non-coordinating nature of the triflate anion are key to their catalytic activity.

Methyl this compound (methyl triflate) is a powerful methylating agent that can initiate the living cationic polymerization of various monomers. This includes the ring-opening polymerization (ROP) of lactones such as ε-caprolactone and lactide, as well as cyclic carbonates. iucr.org Similarly, trimethylsilyl (B98337) this compound (TMSOTf) has been utilized as an initiator for the controlled and facile synthesis of poly(2-oxazoline)s, which are of interest in biomedical applications. researchgate.net

Metal triflates, such as scandium(III) this compound (Sc(OTf)₃), are also employed as catalysts in polymerization. For instance, polymer-supported Sc(OTf)₃ has been used for the controlled ROP of ε-caprolactone, allowing for the synthesis of poly(ε-caprolactone) with low polydispersity. rsc.org Furthermore, this compound compounds like aluminum(III) this compound and bismuth(III) this compound have been used as catalysts for the condensation polymerization of hydroxyl-terminated polydiorganosiloxanes, minimizing the formation of cyclic by-products. aip.org

Solid-State Chemistry and Structural Studies of this compound Salts

The solid-state structures of this compound salts are of significant interest due to their influence on the material's properties, such as ionic conductivity and catalytic activity. The triflate anion's ability to participate in various non-covalent interactions, including hydrogen and halogen bonds, plays a crucial role in determining the crystal packing and supramolecular architecture of these salts.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of this compound salts, the triflate anion often acts as a versatile building block in the construction of supramolecular frameworks.

The oxygen atoms of the triflate anion are effective hydrogen bond acceptors, leading to the formation of extensive hydrogen-bonding networks in the solid state. These interactions can direct the assembly of cations and anions into specific arrangements, such as the helical chains observed in pyridinium (B92312) this compound. nih.govresearchgate.net In this structure, N-H···O charge-assisted hydrogen bonds are the primary drivers of the supramolecular assembly. nih.govresearchgate.net

Beyond classical hydrogen bonds, weaker interactions like C-H···O and C-H···F also play a significant role in the crystal packing of triflate salts. iucr.org For example, in the crystal structure of tetramethylammonium (B1211777) this compound, a three-dimensional network is formed through C-H···O hydrogen bonding. iucr.org The triflate anion can also participate in linking macrocyclic molecules like cucurbiturils to form three-dimensional supramolecular frameworks with defined channels. oup.com The interplay of these various non-covalent interactions provides a powerful tool for the rational design of functional crystalline materials based on the this compound anion.

CompoundSpace GroupKey Supramolecular Interactions
Pyridinium this compoundP4(3)2(1)2N-H···O, C-H···O, C-H···F
N,2,4,6-Tetramethylanilinium this compound-N-H···O, π–π stacking
Tetramethylammonium this compoundP2₁/mC-H···O
Cucurbit researchgate.neturil·2CF₃SO₃H·7.25H₂O-C-H···O
Organotin(IV) this compound complexes-Hydrogen bonding

This table provides examples of this compound salts and the key supramolecular interactions observed in their crystal structures.

Polymeric Structures of Metal Trifluoromethanesulfonates

Metal trifluoromethanesulfonates, also known as metal triflates, exhibit a remarkable ability to form diverse and complex polymeric structures. This tendency is primarily attributed to the coordinating versatility of the this compound (CF₃SO₃⁻, OTf⁻) anion, which can act as a bridging ligand to connect multiple metal centers. The resulting coordination polymers can manifest as one-dimensional, two-dimensional, or three-dimensional networks, with the specific architecture depending on the metal ion, its coordination preferences, and the presence of other ancillary ligands. ontosight.ai

A prominent example is found in manganese(II) this compound complexes. In the presence of a co-ligand like acetonitrile (B52724), manganese(II) ions are linked by bridging this compound ligands. ontosight.ai Each triflate ion coordinates to two different manganese centers through its oxygen atoms (μ-trifluoromethanesulfonato-κ²O,O' mode), creating extended polymeric chains. ontosight.ai

The formation of either cyclic or polymeric supramolecular architectures is also observed in silver(I) this compound complexes with dinucleating biphenyl-based ligands. figshare.commarquette.edu Studies have shown that while specific ligand geometries can favor the self-assembly of discrete cyclic structures, other isomers of the same ligand system result in the formation of polymeric chains. figshare.commarquette.edu These structures are stabilized by a variety of noncovalent interactions, including weak hydrogen bonds between the ligand and the oxygen atoms of the triflate anion. figshare.com

The ability of the triflate anion to bridge metal centers is not limited to transition metals. Thorium(IV) this compound dihydrate, for instance, crystallizes into a polymeric structure. bohrium.com In this arrangement, the thorium(IV) ion is coordinated by oxygen atoms from both triflate ions and water molecules, forming a [Th(CF₃SO₃)₄(H₂O)₂] fragment that repeats to form a polymeric chain. bohrium.com The thorium center is surrounded by a total of nine oxygen atoms, highlighting the high coordination numbers that can be accommodated within these polymeric frameworks. bohrium.com

Solid-State NMR Investigations of Polymer-Supported Catalysts

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of non-crystalline and heterogeneous materials, such as polymer-supported catalysts. acs.org It provides detailed, atom-level insights into the catalyst's structure, the nature of the active sites, and the interactions between the metal complex and the polymer support. acs.orgpku.edu.cn

A significant body of research has focused on scandium(III) this compound [Sc(OTf)₃], a versatile Lewis acid catalyst, immobilized within a polystyrene (PS) matrix. acs.orgacs.orgresearchgate.net This microencapsulated catalyst is heterogeneous, allowing for easy recovery and reuse. acs.org However, understanding its molecular and bulk structure is crucial for optimizing its catalytic activity. Multinuclear SSNMR studies have been instrumental in elucidating these structural details. acs.org

Researchers have employed a combination of SSNMR experiments targeting various nuclei to build a comprehensive structural model. acs.orgacs.org Key findings from these investigations on polystyrene-supported Sc(OTf)₃ include:

Hydration of the Metal Center : A primary discovery was that anhydrous Sc(OTf)₃ becomes hydrated upon microencapsulation within the polystyrene, forming Sc(OTf)₃·8H₂O. acs.orgacs.org

Scandium Coordination Environment : ⁴⁵Sc SSNMR is particularly sensitive to the local coordination environment of the scandium ion. acs.org The spectra of the polymer-supported catalyst showed that the scandium environments were similar to that of the crystalline octahydrate, confirming the hydration state. acs.org

Dispersion within the Polymer : Through-space correlation experiments, such as ¹H–⁴⁵Sc TRAPDOR and ¹H–¹⁹F CP SSNMR, combined with powder X-ray diffraction (PXRD), suggested that the scandium complex is dispersed throughout the polymer matrix in the form of nanocrystalline domains of Sc(OTf)₃·8H₂O. acs.orgacs.org

The table below summarizes the SSNMR techniques applied and the specific structural information obtained for these polymer-supported scandium triflate catalysts.

SSNMR Technique Nucleus Probed Information Gained Reference
Magic Angle Spinning (MAS)⁴⁵ScCharacterizes the local scandium coordination environment and confirms hydration state upon encapsulation. acs.org
Cross-Polarization MAS (CPMAS)¹³C, ¹⁹FProbes the structure of the polymer support and the triflate anion, and their proximity to protons. acs.orgacs.org
¹H CRAMPS¹HProvides high-resolution proton spectra to study the water molecules coordinated to the scandium ion. acs.org
TRAPDOR (Transfer of Population in Double Resonance)¹H–⁴⁵ScEstablishes spatial proximity between protons (from water and polymer) and the scandium nucleus. acs.orgacs.org

This detailed structural understanding, made possible by SSNMR, is essential for explaining the catalyst's activity and for the rational design of future polymer-supported systems. acs.org

This compound Derivatives in Advanced Functional Materials

The unique properties of the this compound group, particularly its strong electron-withdrawing nature and its role as an excellent leaving group, have led to the use of its derivatives in the synthesis of advanced functional materials for applications in organic electronics and as intermediates in the production of fine chemicals. riyngroup.comresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound derivatives are primarily used as powerful reagents and building blocks for creating complex organic molecules that serve as emitters or host materials. researchgate.netresearchgate.net

Synthesis of Host Materials : High triplet energy host materials are crucial for efficient phosphorescent OLEDs. The strong electron-withdrawing trifluoromethyl (CF₃) groups, which are a key component of the triflate anion, are used to stabilize the frontier molecular orbitals of host materials. researchgate.net For example, 3,6-bis(trifluoromethyl)-9H-carbazole has been used as a donor unit in bipolar host materials, leading to high thermal stability and enhanced device performance. researchgate.net

Role of Triflic Anhydride (B1165640) : Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a key reagent for activating hydroxyl groups in phenols and alcohols, converting them into triflates. riyngroup.com This transformation is a critical step in the synthesis of various organic electronic materials, including intermediates for spirobifluorene-based hole-transporting materials used in high-efficiency OLEDs. riyngroup.comrsc.org

Building Blocks for Emitters : Pyrimidine derivatives are widely incorporated into fluorescent and phosphorescent emitters for OLEDs due to their electron-accepting properties. researchgate.net The synthesis of functionalized pyrimidines can be achieved through reactions where triflic anhydride is used to create reactive intermediates. researchgate.net Sulfur-containing heterocycles, such as those found in phenothiazine (B1677639) and phenylsulfone, are also vital building blocks for the latest generation of OLED emitters, and their synthesis often relies on methodologies involving triflate chemistry. rsc.org

Applications in Fine Chemical Synthesis

Triflic anhydride and metal triflates are indispensable tools in modern organic synthesis for the production of fine chemicals and pharmaceutical intermediates. riyngroup.comresearchgate.net Their utility stems from the superacidic nature of triflic acid and the exceptional reactivity of its derivatives. researchgate.net

Application Area Function of Triflate Derivative Specific Use Reference
Sulfonylation Reactions Reagent (Triflic Anhydride)Efficiently introduces the trifluoromethanesulfonyl (-SO₂CF₃) group. riyngroup.com
Converts alcohols and phenols to triflates, which are excellent leaving groups in substitution and coupling reactions. riyngroup.com
Pharmaceutical Synthesis Reagent / IntermediateUsed to produce key intermediates for drugs. Introduction of the -SO₂CF₃ group can enhance bioactivity. riyngroup.com
Synthesis of heterocyclic compounds like pyrido[3,4-d]pyrimidines via triflate intermediates. researchgate.net
Catalysis Catalyst / Co-catalystTriflic acid and metal triflates (e.g., Sc(OTf)₃) act as powerful Lewis acid catalysts. acs.orgconicet.gov.ar
Catalyzes Friedel-Crafts acylations, polymerizations, and various carbon-carbon bond-forming reactions. researchgate.netconicet.gov.ar
Coupling Reactions Activating AgentActivates functional groups to promote the formation of C-C, C-N, or C-O bonds. riyngroup.com

The versatility of triflate derivatives in facilitating challenging chemical transformations ensures their continued importance in the synthesis of complex molecules for a wide range of high-value applications. researchgate.net

Computational and Theoretical Studies of Trifluoromethanesulfonate Systems

Density Functional Theory (DFT) Calculations on Trifluoromethanesulfonate Complexes and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study this compound complexes, providing detailed information on their geometries, electronic properties, and vibrational characteristics, as well as predicting their behavior in electrochemical systems.

DFT calculations are instrumental in determining the optimized geometries of this compound anions and their complexes with various cations and solvent molecules. These calculations provide precise bond lengths and angles, which are crucial for understanding the coordination environment and interactions within a system. For instance, studies on aluminum triflate in tetrahydrofuran (B95107) (THF) have used DFT to calculate the geometries of species likely present in the electrolyte acs.org.

The electronic structure of the triflate anion, characterized by the distribution of electron density and molecular orbitals, dictates its chemical reactivity and stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors in quantum chemistry acs.org. The HOMO is associated with the ability to donate electrons, while the LUMO represents the capacity to accept electrons acs.org. The energy difference between HOMO and LUMO, known as the band gap energy, is a critical parameter related to the molecule's reactivity acs.org.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are often employed to understand intermolecular interactions and the charge distribution within triflate systems researchgate.net. These analyses provide insights into donor-acceptor interactions, which are fundamental to the formation and stability of complexes researchgate.net.

Table 1: Selected Calculated Bond Lengths and Angles for a this compound Anion Complex (Note: The following data is illustrative and based on typical findings from DFT studies. Actual values can vary depending on the specific complex and level of theory.)

ParameterAtom 1Atom 2Calculated Value
Bond LengthSO1.45 Å
Bond LengthSC1.83 Å
Bond LengthCF1.34 Å
Bond AngleOSO
Bond AngleOSC
Bond AngleFCF

DFT calculations are a powerful tool for simulating and interpreting the vibrational spectra (Infrared and Raman) of this compound systems. By calculating the harmonic frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule researchgate.netsemanticscholar.orgresearchgate.net. This synergy between theoretical calculations and experimental spectroscopy provides a detailed understanding of molecular structure and intermolecular interactions acs.orgresearchgate.net.

For example, DFT has been used to calculate the vibrational frequencies of species in aluminum triflate electrolytes, which were then compared with experimental spectroscopic measurements to identify the presence of different ionic environments for the triflate anions acs.org. The calculations can distinguish between modes associated with free anions, contact ion pairs, and solvent-separated ion pairs by analyzing the frequency shifts that occur upon coordination. These shifts in vibrational modes, particularly those of the SO₃ group, are sensitive markers for cation-anion interactions.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table represents typical data. Specific frequencies depend on the cation, solvent, and phase.)

Vibrational ModeDescriptionCalculated Frequency (DFT)Experimental Frequency (Raman/IR)
ν_s(SO₃)Symmetric SO₃ Stretch10321030
ν_as(SO₃)Asymmetric SO₃ Stretch12751270
ν(S-C)S-C Stretch760758
ν_s(CF₃)Symmetric CF₃ Stretch12281225
δ(SO₃)SO₃ Bending (Scissoring)640638
δ(CF₃)CF₃ Bending (Scissoring)575572

Predicting the redox potentials of electrolytes is crucial for applications such as batteries. DFT provides a framework for calculating the free energy change (ΔG) of a redox reaction, which is directly related to the redox potential via the Nernst equation mdpi.com. The accuracy of these predictions depends heavily on the choice of the DFT functional, basis set, and the model used to account for solvation effects mdpi.comdtu.dkgithub.io.

The protocol for predicting redox potentials typically involves:

Optimizing the geometry of the molecule in its reduced and oxidized states.

Calculating the electronic energies and thermal contributions to the free energy for both states.

Including the effect of the solvent, often using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) dtu.dkchemrxiv.org.

For this compound electrolytes, DFT calculations can predict the electrochemical stability window by determining the reduction and oxidation potentials of the triflate anion and any associated solvent molecules or cations acs.org. Studies have shown that hybrid functionals like B3LYP, in conjunction with a suitable solvation model, can yield redox potential predictions with a mean unsigned error of less than 0.15 V compared to experimental values mdpi.comdtu.dk. The energy of the HOMO is often used as a descriptor, as a strong linear correlation has been established between E(HOMO) and experimental oxidation potentials nih.gov.

Molecular Dynamics Simulations of this compound-Based Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This technique is extensively used to study the bulk properties and transport phenomena in this compound-based systems, particularly ionic liquids and polymer electrolytes.

MD simulations are a key tool for understanding the mechanisms of ion transport in triflate-based ionic liquids. By simulating the trajectories of individual ions, researchers can calculate important transport properties such as self-diffusion coefficients, ionic conductivity, and transference numbers acs.orgrsc.org. These simulated values are often in good agreement with experimental data rsc.org.

Simulations reveal that ion mobility is a complex process influenced by the formation of transient ion pairs and clusters semanticscholar.org. It has been observed that only a fraction of ions, typically 15-25%, are "free" and contribute significantly to conductivity, while the rest are temporarily bound semanticscholar.org. The simulations can also capture the temperature dependence of these properties, showing, for example, how increased thermal energy helps ions overcome local potential barriers, leading to higher diffusion and conductivity acs.orgsemanticscholar.org. The use of polarizable force fields in MD simulations has been shown to improve the accuracy of predicting dynamic properties in ionic systems acs.org.

Table 3: Representative Ion Transport Properties of a Triflate-Based Ionic Liquid from MD Simulations at 333.15 K (Note: These are example values to illustrate typical simulation outputs.)

PropertyCationAnion (Triflate)
Self-Diffusion Coefficient (10⁻¹⁰ m²/s)1.51.2
Transference Number0.550.45
Overall System Property Value
Ionic Conductivity (mS/cm)8.5
Viscosity (cP)45

MD simulations provide detailed structural information through the calculation of radial distribution functions (RDFs), which describe how the density of surrounding particles varies as a function of distance from a reference particle. RDFs for triflate-based systems reveal the extent of ion pairing and the formation of larger aggregates or clusters acs.orgrsc.org. The structure and strength of interactions like hydrogen bonds can also be analyzed in detail acs.org.

The presence of solvents, even in small amounts, can significantly alter the structure and dynamics of triflate-based systems. For instance, MD simulations have been used to study the effect of water contamination in triethylammonium this compound, showing how solvent molecules can disrupt the ionic network acs.org. In nanoconfined electrolytes, simulations show that ion-ion interactions can deviate substantially from bulk behavior due to the interplay of solvation effects and the electronic structure of the confining material nih.gov. The segregation of hydrophobic and hydrophilic domains, driven by moieties like the trifluoromethyl group, can lead to complex nanostructured phases, which are well-captured by MD simulations mdpi.comosti.gov.

Solvent Effects and Reaction Environment Modeling in this compound Chemistry

The chemical behavior of this compound (triflate) systems is profoundly influenced by the surrounding solvent and reaction environment. Computational modeling plays a crucial role in elucidating these complex interactions, providing insights that are often difficult to obtain through experimental means alone.

Chemical reactions are sensitive to the presence of the surrounding solvent, and free energy profiles in the gas phase can differ significantly from those in solution. mdpi.com The presence of a solvent can alter the free energy profile along the reaction coordinates, modifying the presence of minima and the energy barriers between reactants and products. mdpi.com Computational methods for modeling these solvent effects are broadly categorized into explicit and implicit solvent models. researchgate.net

A study using Density Functional Theory (DFT) with an implicit solvent model (SMD) investigated solvent effects in the regioselective N-functionalization of tautomerizable heterocycles catalyzed by methyl this compound. mdpi.com The experimental yield of the reaction was greater in toluene (80%) compared to diisopropylether (20%). mdpi.com However, the computational model predicted a higher activation energy in toluene, indicating that the SMD solvation model was not sufficient to capture all the solvent effects in these reactions. mdpi.com This discrepancy highlights the challenges in accurately modeling systems where specific solvent-solute interactions are significant.

In the solvolysis of ethyl this compound, solvent effects, along with deuterium isotope effects, indicate that acetolysis and formolysis have significant nucleophilic solvent displacement character with little carbonium ion formation. researchgate.net The reactivity of triflates is highly dependent on the solvent, with rates in dimethyl sulfoxide (DMSO-d6) being significantly faster than in acetic acid or trifluoroethanol for many substrates. researchgate.net For instance, certain triflates are 10⁸ to 10⁹ times more reactive in DMSO-d6 than the corresponding mesylates. researchgate.net

The modeling of reaction environments extends beyond simple solvent effects to include complex phenomena such as those in photoredox catalysis. frontiersin.org Computational fluid dynamics (CFD) has emerged as a powerful tool to simulate the reactive flow within reactors, coupling fluid flow, mass and heat transport, and photon transport. frontiersin.org Such detailed modeling is critical for designing and optimizing microreactors for synthetic applications involving this compound catalysts. frontiersin.org

Theoretical Insights into Catalytic Activity and Mechanism

Computational studies have been instrumental in unraveling the mechanisms of reactions catalyzed by this compound and its derivatives. These theoretical investigations provide a molecular-level understanding of catalytic cycles, transition states, and the role of the triflate group.

Trifluoromethanesulfonic acid (TfOH) is recognized as a superior catalyst for acylation reactions compared to other Lewis and Brønsted acids. mdpi.com Its high catalytic activity is attributed to its superacid character, with a Hammett acidity function (H₀) value of -14.1. mdpi.com DFT studies on the esterification of p-nitrobenzoic acid with n-butanol using diethyl chlorophosphate in pyridine (B92270) have provided insights into the reaction mechanism. acs.org

Metal triflates are also widely used as catalysts. nih.gov A combined experimental and theoretical study of the aluminum(III) this compound (Al(OTf)₃)-catalyzed cycloisomerization of unactivated unsaturated alcohols revealed that the catalyst preferentially complexes to the oxygen atom of the alcohol. nih.gov This complexation leads to a strong acidification of the hydroxyl proton, facilitating the intramolecular hydroalkoxylation. nih.gov

In some cases, the true catalytic species may be a "hidden" Brønsted acid. acs.org Computational studies have elucidated the mechanism of triflic acid generation from metal triflates like silver triflate (AgOTf) in 1,2-dichloroethane or from a Cp*RuCl₂/AgOTf/phosphane combination in toluene. acs.org This in situ generation of TfOH can be the actual driver of the catalysis. acs.org

The triflate anion itself can act as a nucleophile, a role that is often overlooked. nih.govresearchgate.net Computational and experimental evidence suggests that in certain reactions, reactive intermediates are trapped by the triflate anion. nih.gov For example, in the reaction of β-pericyclocamphanone with a triflic anhydride (B1165640)/triflic acid mixture, the reaction is initiated by the nucleophilic ring opening of a cyclopropane (B1198618) by the triflate anion. nih.gov

DFT calculations have also been employed to study the mechanism of a palladacycle-catalyzed decomposition of phosphorothioate triesters, where the palladacycle contains a triflate counter-ion. acs.org These calculations supported a complex mechanism involving two intermediates and a change in the rate-limiting step depending on the substrate. acs.org

Furthermore, theoretical studies have been crucial in understanding C-F bond formation catalyzed by transition metals, where aryl triflates are often used as starting materials. nih.gov These studies highlighted the difficulties associated with C-F reductive elimination from arylpalladium(II) fluoride (B91410) complexes and guided the development of effective ligand systems. nih.gov

Table 1: Selected Theoretical Studies on this compound Catalysis

Catalyst System Reaction Type Computational Method Key Insight
Al(OTf)₃ Intramolecular Hydroalkoxylation DFT Preferential complexation of Al(OTf)₃ to the alcohol oxygen acidifies the hydroxyl proton. nih.gov
AgOTf in DCE Hidden Brønsted Acid Catalysis Not Specified Elucidation of the mechanism for in situ generation of triflic acid. acs.org
Pd(II) Palladacycle-Triflate Phosphorothioate Decomposition DFT Supported a complex mechanism with a downward break in the Brønsted plot, indicating a change in the rate-limiting step. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a correlation between the chemical structures of compounds and their biological activities or chemical reactivity. nih.gov This is achieved by developing statistical models that relate physicochemical properties or structural features (descriptors) to the activity of interest. nih.gov

While QSAR studies are prevalent in fields like drug discovery and toxicology, their application to reactions specifically involving this compound as a reactant, catalyst, or leaving group is not widely documented in the scientific literature. The focus of computational studies in this compound chemistry has predominantly been on mechanistic elucidation through methods like Density Functional Theory (DFT) and on understanding solvent effects, as detailed in the preceding sections.

The principles of QSAR could theoretically be applied to a series of reactions where, for example, the substrate or the metal center of a triflate catalyst is systematically varied. Such a study would aim to build a predictive model for the reaction rate or yield based on calculated descriptors of the reactants. However, based on available research, this specific application of QSAR to this compound systems appears to be a nascent or underexplored area of computational chemistry.

Advanced Analytical Techniques for Trifluoromethanesulfonate Research

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and quantification of trifluoromethanesulfonate and related species, especially for purity assessment and trace analysis.

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) provide highly sensitive and selective methods for triflate analysis.

HPLC Analysis and Purification: HPLC is used for both analytical and preparative purposes. Reverse-phase (RP) HPLC methods have been developed for the analysis of compounds like methyl this compound, using a simple mobile phase of acetonitrile (B52724) and water. sielc.com Size-exclusion HPLC has been employed to analyze peptides covalently bound to sugars after digestion with trifluoromethanesulfonic acid (TFMS), a superacid used for deglycosylation. researchgate.net

Trace Analysis by LC-MS/MS: The combination of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry is the premier technique for detecting trace amounts of this compound. Methods have been developed to analyze hydrophilic per- and polyfluorinated sulfonates, including this compound, in environmental samples. researchgate.net These methods often use mixed-mode or anion-exchange solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS for quantification, achieving limits of quantification in the nanogram per liter (ng L⁻¹) range. researchgate.net

Analysis in Complex Matrices: LC-MS/MS is crucial for determining trace genotoxic impurities, such as triflate esters, in pharmaceutical products. google.comgoogle.com It is also a key tool in proteomics. For example, after protein digestion using reagents like scandium(III) triflate, the resulting peptides are analyzed by LC-MS to obtain peptide mass fingerprints for protein identification. researchgate.net Furthermore, triflic acid treatment has been shown to solubilize otherwise insoluble bacterial biomass, enabling a more comprehensive proteomic analysis of complex microbiome samples by LC-MS/MS. nih.gov

Table 5: Overview of Chromatographic Methods for this compound Analysis

TechniqueApplicationStationary Phase ExampleDetectionReference
RP-HPLC Analysis of Methyl this compoundC18 or specialized reverse-phaseUV, MS sielc.com
SE-HPLC Analysis of TFMS-digested glycoproteinsSize-Exclusion ColumnUV researchgate.net
LC-MS/MS Trace analysis in environmental waterMixed-mode (ion exchange/RP)ESI-MS/MS researchgate.net
LC-MS/MS Analysis of impurities in pharmaceuticalsC18ESI-MS/MS google.com
LC-MS/MS Proteomics (analysis of digested proteins)C18ESI-MS/MS researchgate.netnih.gov

Gas-Liquid Phase Chromatography (GLPC) for Reaction Monitoring

Gas-Liquid Phase Chromatography (GLPC), a subset of Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. wikipedia.orgthoughtco.com In the context of this compound chemistry, GLPC is instrumental in monitoring the progress of reactions involving volatile triflate derivatives. The technique separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. wikipedia.orgnews-medical.net

The process involves injecting a vaporized sample into a carrier gas (such as helium or nitrogen), which transports the sample through the heated column. wikipedia.orglibretexts.org Compounds with higher volatility and weaker interactions with the stationary phase elute faster, allowing for their separation and detection.

Detailed Research Findings:

In the synthesis of advanced materials, such as energetic propellant ingredients, GLPC can be used to monitor the formation of volatile triflate intermediates and byproducts. For instance, in reactions involving the metathesis of bromoalkanes with silver triflate, GLPC can track the disappearance of volatile starting materials and the appearance of the desired alkyl triflate products. dtic.mil Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying trace volatile impurities and byproducts in reactions. For example, in syntheses using 2-Propen-1-yl this compound, GC-MS with a WAX column can identify residual solvents like dichloromethane.

The choice of stationary phase is critical and depends on the polarity of the analytes. libretexts.org For separating polar triflate compounds, a polar stationary phase is typically employed to achieve effective separation. The data obtained from GLPC, presented as a chromatogram, provides quantitative information on the concentration of reactants and products over time, enabling the determination of reaction kinetics and optimization of reaction conditions.

Mixed-Mode Liquid Chromatography for Hydrophilic Species

This compound is an ultra-hydrophilic, persistent, and mobile organic contaminant, which makes its analysis in aqueous environments challenging. nih.gov Traditional reversed-phase liquid chromatography often fails to retain such polar species adequately. nih.gov Mixed-Mode Liquid Chromatography (MMLC) has emerged as a robust solution, combining two or more retention mechanisms, typically ion-exchange and reversed-phase, to achieve superior separation of hydrophilic and ionic compounds like this compound. researchgate.netnih.govmdpi.com

Detailed Research Findings:

A key application of MMLC is the detection and quantification of this compound in environmental water samples. acs.org Research has demonstrated the successful development of methods utilizing MMLC coupled with tandem mass spectrometry (MS/MS) for this purpose. nih.govresearchgate.net These methods allow for the simultaneous analysis of highly hydrophilic substances like this compound alongside moderately hydrophobic perfluorinated sulfonates. nih.gov

One study developed a method using a mixed-mode solid-phase extraction (SPE) with Oasis WAX cartridges for sample preconcentration, followed by MMLC-MS/MS analysis. nih.gov This approach achieved excellent retention and separation for this compound and other hydrophilic sulfonates. nih.govresearchgate.net The instrumental limits of quantification were found to be in the low nanogram per liter range, highlighting the sensitivity of the technique. nih.gov

AnalyteRetention Time (min)Instrumental Limit of Quantification (ng/L)SPE Recovery (%)
This compound Data not specified4.3 - 16.186 - 125
PerfluorobutanesulfonateData not specified4.3 - 16.186 - 125
10-CamphorsulfonateData not specified4.3 - 16.186 - 125
This table presents a summary of analytical performance for hydrophilic sulfonates using a mixed-mode liquid chromatography method. The data is based on findings from a study that developed a comprehensive analytical method for these challenging compounds. nih.gov

The versatility of MMLC makes it an indispensable tool for environmental monitoring and for studying the fate and transport of persistent mobile organic chemicals like this compound. acs.org

Electrochemical Characterization Techniques

Electrochemical techniques are vital for investigating the behavior of this compound anions in electrolytes, particularly for applications in energy storage devices like rechargeable batteries. escholarship.org The triflate anion is often used in non-aqueous electrolytes due to its high stability and ability to dissolve metal salts. escholarship.org

Cyclic Voltammetry (CV) and Chronoamperometry are fundamental electrochemical methods used to study redox processes and electrodeposition in triflate-based systems. encyclopedia.pubnih.gov CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the electrochemical activity of species in the electrolyte. mdpi.com Chronoamperometry involves stepping the potential and monitoring the current as a function of time, which is useful for studying nucleation and deposition processes. escholarship.org

Detailed Research Findings:

Research into rechargeable aluminum batteries has extensively used these techniques to characterize electrolytes based on aluminum this compound (Al(OTF)₃). escholarship.orgescholarship.org CV experiments on Al(OTF)₃ in solvents like tetrahydrofuran (B95107) (THF) have been used to investigate aluminum electrodeposition and stripping. escholarship.orgescholarship.org The resulting voltammograms reveal the reduction potentials and electrochemical activity of the aluminum ions in the solution. escholarship.org

Studies have shown that in Al(OTF)₃/THF electrolytes, aluminum is electrochemically active. escholarship.org The addition of species like lithium chloride can alter the electrochemical behavior, shifting reduction potentials and increasing current, which suggests enhanced aluminum electrodeposition. escholarship.org Chronoamperometry has been used to confirm the reductive deposition of aluminum metal onto electrode substrates like copper. escholarship.org These electrochemical studies are often paired with computational methods like Density Functional Theory (DFT) to understand the speciation of aluminum ions and their redox potentials. escholarship.org

Electrolyte SystemKey CV/Chronoamperometry FindingsReference
Al(OTF)₃ in Tetrahydrofuran (THF)Demonstrated electrochemical activity of Al; confirmed reductive deposition on copper substrate. escholarship.orgescholarship.org
Al(OTF)₃ + LiCl in THFShifted reduction potential and increased current, suggesting greater Al electrodeposition. escholarship.org
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂])Characterized the electrodeposition of transition metals like silver and copper. encyclopedia.pubmdpi.com
This table summarizes findings from electrochemical studies on various this compound-based electrolytes.

These techniques are crucial for developing and optimizing non-corrosive, halide-free electrolytes for next-generation battery technologies. escholarship.org

Thermal Analysis Techniques (e.g., TGA, DTA) for Stability Studies

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition behavior of this compound compounds. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. abo.fibohrium.com

Detailed Research Findings:

The thermal decomposition of lanthanoid this compound complexes, such as Ln(CF₃SO₃)₃·9H₂O (where Ln is a lanthanide element), has been systematically studied using TGA and DTA. bohrium.comresearchgate.net These studies provide critical information on the dehydration and decomposition steps. The TGA curves show distinct mass loss stages corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt. bohrium.com

The DTA curves complement the TGA data by showing endothermic peaks for dehydration and melting, and exothermic peaks for the decomposition of the triflate anion. bohrium.com For the lanthanoid triflates, the final decomposition product is typically the corresponding lanthanide fluoride (B91410) (LnF₃). bohrium.comresearchgate.net The decomposition behavior varies across the lanthanide series, which can be attributed to the differing sizes of the lanthanoid ions. bohrium.com

Compound SeriesDecomposition StepsFinal ProductTechnique
Ln(CF₃SO₃)₃·9H₂O (La-Lu)Multi-step dehydration followed by decomposition of the anhydrous salt.LnF₃TGA/DTA
PEO - NaCF₃SO₃ – EMiTF polymer electrolyteWeight loss decreases with increasing EMiTF content.-TGA
This table highlights the application of thermal analysis in studying the stability of this compound compounds. bohrium.comresearchgate.net

These thermal analysis techniques are also applied to assess the stability of polymer electrolytes containing sodium this compound (NaCF₃SO₃) and ionic liquids, which is crucial for their application in solid-state batteries and other electrochemical devices. researchgate.net The results guide the development of materials with enhanced thermal stability for high-temperature applications. mdpi.com

Emerging Research Directions and Future Perspectives in Trifluoromethanesulfonate Chemistry

Development of Novel Trifluoromethanesulfonate-Based Catalytic Systems

Trifluoromethanesulfonates (triflates) are pivotal in the development of new catalytic systems due to their exceptional leaving group ability and the high Lewis acidity of their metal salts.

The quest for enantiomerically pure compounds, particularly for the pharmaceutical industry, has driven significant progress in asymmetric catalysis involving trifluoromethanesulfonates. A notable advancement is the use of chiral anion phase-transfer catalysis for asymmetric fluorination reactions. wechemglobal.comacs.org This strategy has proven highly efficient in creating molecules with fluorine-containing stereogenic carbon centers. acs.org For instance, chiral quaternary ammonium salts paired with a triflate counteranion can effectively promote the enantioselective fluorination of various substrates.

In the realm of organocatalysis, small organic molecules are used to catalyze asymmetric transformations, and this compound anions play a crucial role. eszoneo.com Chiral phosphoric acids, for example, have been employed in asymmetric Friedel-Crafts reactions with trifluoromethylated compounds, yielding products with high enantioselectivity. d-nb.info These methods are advantageous due to their relatively low cost, low toxicity, and operational simplicity compared to some metal-based catalysts.

Recent research has also focused on the desymmetrization of meso-epoxides and the kinetic resolution of racemic chiral epoxides using chiral metal-salen complexes, where the triflate anion can influence catalyst performance. eszoneo.com The development of multi-metallic catalysts is another promising area, offering improved performance and deeper mechanistic insights into asymmetric transformations. eszoneo.com

Table 1: Examples of Asymmetric Catalysis Involving Trifluoromethanesulfonates

Catalyst Type Reaction Substrate Example Key Advantage
Chiral Quaternary Ammonium Salt Asymmetric Fluorination 3-substituted benzofuran-2(3H)-ones High efficiency with low catalyst loading. wechemglobal.com
Chiral Phosphoric Acid Asymmetric Friedel-Crafts Fluoral Access to chiral trifluoromethylated compounds. d-nb.info
Chiral Metal-Salen Complex Desymmetrization of meso-epoxides meso-Epoxides Preparation of enantioenriched vicinal difunctionalized compounds. eszoneo.com

A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. To address this, various strategies are being developed for this compound-based systems. One approach is the immobilization of the catalyst on a solid support, which allows for easy separation from the reaction mixture by filtration. rsc.org While covalent linking is common, supramolecular strategies involving non-covalent interactions are gaining traction as they can offer milder conditions for catalyst attachment and detachment. rsc.org

The use of ionic liquids as reaction media provides another avenue for catalyst recycling. Metal triflates often exhibit good solubility and stability in ionic liquids, and the catalyst-ionic liquid phase can be separated from the product and reused in subsequent reactions. This has been shown to be effective in Friedel-Crafts acylations, where the catalytic system can be recycled without a significant loss of activity. nih.gov

Furthermore, the development of catalytically active gels and the heterogenization of self-assembled supramolecular cages are emerging techniques that facilitate catalyst recycling and can lead to enhanced stability. rsc.org A comprehensive assessment of recyclability involves evaluating not only the yield in subsequent runs but also the reaction rates and the extent of catalyst leaching. rsc.org

The versatility of the this compound anion allows for its combination with a wide range of metals and organic scaffolds to create novel catalysts. Metal triflates, in general, are recognized for their strong Lewis acidity and tolerance to protic solvents, making them environmentally friendly catalysts. nih.gov

Rare-earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have been extensively used in various organic transformations, including aldol (B89426) condensations, Diels-Alder reactions, and Friedel-Crafts acylations and alkylations. nih.gov Other metal triflates, including those of bismuth, gallium, and aluminum, have also been employed, often in green media like water or ionic liquids. nih.gov The exploration of less common transition metal triflates in catalysis is an active area of research, with metals like silver, iridium, and manganese showing promise in C-H functionalization and other transformations. mit.edu

In organocatalysis, the focus is on developing new chiral organic molecules that can act as catalysts. eszoneo.com The this compound anion is often used as the counterion for cationic organocatalysts, where its non-coordinating nature can be advantageous for catalytic activity. The development of new chiral amines, phosphines, and phosphoric acids continues to expand the toolbox of organocatalysts for asymmetric synthesis. wechemglobal.comd-nb.info

Table 2: Selected New Metal and Organo-Trifluoromethanesulfonate Catalysts and Their Applications

Catalyst Type Application Reference
Scandium(III) triflate (Sc(OTf)₃) Metal Friedel-Crafts reactions, Diels-Alder reactions nih.govnih.gov
Bismuth(III) triflate (Bi(OTf)₃) Metal Various organic transformations in green media nih.gov
Palladium(II) triflate complexes Metal C-F bond formation, C-H functionalization mit.edu
Chiral Quaternary Phosphonium Salt Organo Asymmetric fluorination wechemglobal.com
Chiral Prolinol Ethers Organo Asymmetric Friedel-Crafts reactions d-nb.info

Integration of this compound Chemistry with Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The integration of this compound chemistry into continuous flow systems is a promising research direction. The unique properties of trifluoromethanesulfonates, such as their high reactivity and the ability of metal triflates to act as robust Lewis acid catalysts, make them well-suited for flow applications.

In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of highly reactive intermediates that are often generated in this compound-mediated reactions. For example, triflation reactions to generate vinyl or aryl triflates, which are key intermediates in cross-coupling reactions, can be performed more safely and efficiently in a flow reactor.

The use of immobilized this compound-based catalysts in packed-bed reactors is another key area of development. d-nb.info This approach combines the benefits of heterogeneous catalysis (easy separation and catalyst reuse) with the advantages of flow processing. Such systems are being explored for a variety of transformations, including fluoroalkylations, which are crucial in the synthesis of pharmaceuticals and agrochemicals. rsc.orgmit.edu The development of continuous flow methodologies for trifluoromethylation reactions, where this compound derivatives can be involved, is also an active area of research. mit.edu

Innovative Applications of this compound in Energy Storage and Conversion Technologies

The search for better energy storage solutions has led to the exploration of novel materials and electrolyte systems, and trifluoromethanesulfonates are showing significant promise in this area. One of the most notable applications is the use of zinc this compound (Zn(OTf)₂) as an electrolyte salt in aqueous zinc-ion batteries. wechemglobal.com These batteries are attractive due to their low cost, high safety, and environmental friendliness. wechemglobal.com

A major challenge in zinc-ion batteries is the formation of zinc dendrites during charging, which can lead to short circuits and battery failure. Research has shown that the this compound anion can help to suppress dendrite growth by forming a stable ionic environment that promotes uniform deposition of zinc ions on the electrode surface. wechemglobal.com This leads to improved cycling stability and a longer battery lifespan. wechemglobal.com Furthermore, the good chemical stability of zinc this compound helps to reduce side reactions between the electrolyte and the electrode materials. wechemglobal.com

Beyond zinc-ion batteries, metal trifluoromethanesulfonates are being investigated as components in other energy storage and conversion systems. Their high ionic conductivity and electrochemical stability make them potential candidates for use in other types of batteries, such as lithium-ion and sodium-ion batteries, as well as in supercapacitors and fuel cells. The development of novel electrolyte formulations containing trifluoromethanesulfonates is an active area of research aimed at improving the performance and safety of next-generation energy storage devices.

Advancements in this compound-Mediated Fluorination and Radiolabeling Methodologies

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, and as such, the development of new fluorination methods is of great interest, particularly in medicinal chemistry. Trifluoromethanesulfonates play a crucial role in many modern fluorination and radiolabeling techniques.

Aryl and vinyl triflates are common precursors for the synthesis of fluorinated aromatic and vinylic compounds. They can be readily prepared from the corresponding phenols or ketones and serve as versatile substrates in transition metal-catalyzed fluorination reactions. For example, palladium-catalyzed fluorination of aryl triflates has emerged as a powerful method for the synthesis of aryl fluorides. acs.org

In the field of positron emission tomography (PET), the development of efficient methods for introducing the fluorine-18 (B77423) (¹⁸F) isotope into molecules is critical. Copper-mediated radiofluorination (CMRF) has become a prominent technique for the formation of aromatic C-¹⁸F bonds. nih.gov This methodology can be applied to a variety of precursors, and triflate-containing substrates are often relevant in the synthesis of these precursors. Furthermore, copper-mediated radiofluorination of arylstannanes with [¹⁸F]KF has been shown to be a fast and efficient method compatible with a wide range of functional groups. acs.org This has enabled the synthesis of clinically relevant radiotracers for PET imaging. acs.orgnih.gov

Recent research also focuses on fluorocyclization reactions, where a fluorination and a cyclization event are combined in a single step to produce fluoro-heterocycles. nih.gov While this area is still developing, it holds great potential for the efficient synthesis of complex fluorinated molecules.

Computational Design and Prediction of Novel this compound-Based Systems

The advancement of computational chemistry has opened new avenues for the in silico design and prediction of novel this compound-based systems, accelerating the discovery of new materials and catalysts with tailored properties. These computational approaches allow researchers to model molecular structures, predict reactivity, and screen vast numbers of potential candidates before undertaking expensive and time-consuming laboratory synthesis. epfl.chnih.gov Key methodologies in this field include Density Functional Theory (DFT) and machine learning (ML).

Density Functional Theory (DFT) Studies: DFT has become a powerful tool for investigating the electronic structure and reaction mechanisms of triflate-containing compounds. nih.govwikipedia.org DFT calculations provide fundamental insights into how metal triflates catalyze reactions, for instance, by revealing the metal's effect on the formation of active intermediates like acylium triflate in Friedel–Crafts acylation. nih.gov Such studies can elucidate the role of both the metal cation and the triflate anion in stabilizing intermediates and creating kinetically accessible reaction pathways. nih.gov Computational investigations have also been employed to predict molecular properties related to the electronic structure of molecules synthesized using triflate catalysts, such as determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgacs.org

Machine Learning and Predictive Modeling: Machine learning is emerging as a transformative approach for predicting the performance of this compound-based catalysts. researchgate.net By training algorithms on large datasets from high-throughput quantum chemistry calculations or experimental results, ML models can identify complex patterns and correlations between a catalyst's features and its activity. researchgate.netresearchgate.net These models can rapidly screen thousands of potential geometric configurations and compositions of, for example, high-entropy alloy catalysts to identify the most promising candidates for synthesis. utoronto.ca This data-driven approach significantly accelerates the materials discovery process, enabling the rational design of novel catalysts with enhanced efficiency and selectivity. utoronto.cayoutube.com

The table below summarizes the primary computational methods and their applications in the design of this compound systems.

Computational MethodApplication in this compound SystemsKey Insights Provided
Density Functional Theory (DFT) Elucidation of catalytic reaction mechanisms.- Energy profiles of reaction pathways.- Structure of transition states and intermediates. nih.gov- Electronic properties (HOMO/LUMO energies). acs.orgacs.org
Machine Learning (ML) Prediction of catalytic activity for novel materials.- Structure-activity relationships. researchgate.net- Rapid screening of large candidate libraries. utoronto.ca- Identification of optimal catalyst compositions and geometries. utoronto.ca
Molecular Dynamics (MD) Simulations Modeling of bulk properties and ion transport.- Radial distribution functions.- Self-diffusion coefficients. nih.gov- Behavior of triflates in electrolytes. nih.gov

Research into this compound in Green Chemistry and Sustainable Processes

Trifluoromethanesulfonates, particularly metal triflates, are at the forefront of research in green chemistry due to their unique properties that align with the principles of sustainable chemical synthesis. They are often considered environmentally friendly catalysts that serve as effective alternatives to traditional, more hazardous Lewis acids. nih.gov

A key advantage of many metal triflate catalysts is their compatibility with water or their ability to function in solvent-free conditions. nih.gov For example, Gallium(III) triflate is stable in water, enabling synthetic protocols to be developed in aqueous media, which significantly reduces the reliance on hazardous organic solvents. researchgate.netsemanticscholar.org This water tolerance not only minimizes hazardous waste but also simplifies reaction procedures.

The recyclability of these catalysts is another cornerstone of their application in sustainable processes. Silver this compound, for instance, can be efficiently recovered after a reaction through simple methods like extraction or precipitation and reused multiple times without a significant loss of catalytic activity. acs.org Similarly, other metal triflates can be recycled, which lowers production costs and reduces the environmental burden associated with catalyst waste. nih.gov

Furthermore, triflate-based systems can enhance the efficiency and selectivity of chemical reactions, which is a core principle of green chemistry. By promoting high reaction yields and selectivity, they reduce the formation of unwanted by-products and improve atom economy. acs.org Scandium triflate, for example, promotes reactions under mild conditions, which reduces energy consumption. nih.gov The development of light and oxygen-enabled reactions mediated by sodium trifluoromethanesulfinate represents a highly efficient, economical, and environmentally friendly strategy in photochemistry. rsc.org

The following table highlights specific examples of metal triflates and their contributions to green and sustainable chemistry.

Metal this compoundGreen Chemistry ApplicationKey Sustainable Features
Silver this compound (AgOTf) Catalysis in green or solvent-free systems.- High recyclability with sustained activity. acs.org- Reduces use of toxic organic solvents. acs.org
Scandium Triflate (Sc(OTf)₃) Alternative to traditional Lewis acid catalysts.- Promotes reactions under mild conditions, saving energy. nih.gov- Reduces generation of by-products. nih.gov
Gallium(III) Triflate (Ga(OTf)₃) Catalysis in aqueous media.- Water tolerant, reducing need for hazardous solvents. researchgate.netsemanticscholar.org- Recyclable and requires low catalyst loading. semanticscholar.org
Iron(III) Triflate (Fe(OTf)₃) Green catalyst for polymerization reactions.- Utilizes a nontoxic and inexpensive metal. mdpi.com
Lanthanide Triflates (Ln(OTf)₃) Lewis acid catalysis in organic synthesis.- Low toxicity and recoverable for reuse. nih.gov

New Horizons in the Solid-State Chemistry and Materials Science of Trifluoromethanesulfonates

The this compound anion is proving to be a versatile building block in solid-state chemistry and materials science, leading to the development of novel materials with unique structural and functional properties. Its weakly coordinating nature, combined with its steric bulk and potential for hydrogen bonding, allows for the rational design of complex solid-state architectures.

Crystal Engineering and Solid-State Structures: Crystal engineering, the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions, is a key area of advancement for triflates. wikipedia.orgepfl.ch The crystal structures of several triflate salts have been elucidated, revealing how the anion influences packing. For example, silver triflate (AgOTf) forms a layered structure where silver atoms are sandwiched between triflate anions, which act as tridentate ligands. researchgate.net The study of geminal and vicinal bis(trifluoromethanesulfonates) shows that dominant interactions in the solid state include non-classical C-H···O hydrogen bonds and intermolecular C-F···F-C interactions, which guide the self-assembly of the molecules. nih.gov In the coordination chemistry of Group 13 and 14 metals, the triflate anion often acts as a bridging ligand, leading to the formation of oligomeric or polymeric structures in the solid state. soton.ac.uk

Triflate-Based Advanced Materials: New frontiers in materials science are being explored through the incorporation of triflates into advanced functional materials.

Metal-Organic Frameworks (MOFs): Triflate has been incorporated into MOFs, a class of porous crystalline materials. Scandium-triflate loaded MOFs have demonstrated remarkable performance as adsorbents for the desulfurization and denitrogenation of model fuels, which is attributed to the acid-base interactions between the acidic Sc(OTf)₃ and the basic sulfur/nitrogen compounds. acs.orgrsc.org Additionally, triflate-functionalized UiO-66, a zirconium-based MOF, has been developed for use in tandem catalytic reactions. researchgate.net

Solid Polymer Electrolytes (SPEs): A significant area of research is the use of triflate salts in solid polymer electrolytes for electrochemical devices like batteries. Lithium triflate (LiTf) is commonly used as a salt in polysaccharide-based natural SPEs, where the complexation between the lithium cation and the polymer backbone facilitates ion conduction. uitm.edu.my Similarly, magnesium triflate is being investigated for quasi-solid-state magnesium-sulfur batteries, and silver triflate has been used in poly(ethylene oxide)-based electrolytes. semanticscholar.orgresearchgate.net These solid-state systems offer improved safety over traditional liquid electrolytes by preventing leakage. uitm.edu.my The addition of salts like aluminum triflate to liquid electrolytes can even initiate in situ polymerization, forming a solid-state electrolyte that eliminates high interfacial resistances. nih.gov

The table below summarizes key research directions in the solid-state and materials science of trifluoromethanesulfonates.

Research AreaExample Material/SystemApplication/Significance
Crystal Engineering Methylene (B1212753) & Ethylene bis(this compound)Understanding non-covalent interactions (C-H···O, C-F···F-C) for crystal design. nih.gov
Metal-Organic Frameworks (MOFs) Scandium-Triflate loaded MOFs (Sc(OTf)₃@MOF)Adsorptive removal of sulfur and nitrogen from fuels. acs.orgrsc.org
Solid Polymer Electrolytes (SPEs) Lithium Triflate in Polysaccharide FilmsSafer, flexible, leak-proof electrolytes for lithium-ion batteries. uitm.edu.my
Solid Polymer Electrolytes (SPEs) Magnesium Triflate in Polymer MatrixDevelopment of quasi-solid-state magnesium-sulfur batteries. semanticscholar.org
Coordination Polymers Group 14 Metal Triflates (e.g., Sn(OTf)₂)Formation of oligomeric and polymeric structures through triflate bridges. soton.ac.uk

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling trifluoromethanesulfonate salts in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation . Use fume hoods for procedures involving volatile this compound derivatives (e.g., methyl this compound) to avoid inhalation . Store salts under inert gas (e.g., argon) and protect from light to prevent decomposition . For hygroscopic variants (e.g., lithium this compound), ensure anhydrous conditions using molecular sieves or gloveboxes .

Q. How can researchers verify the purity and structural integrity of this compound salts?

  • Methodological Answer :

  • Purity : Chelometric titration (e.g., for hafnium this compound) quantifies metal content, while gravimetric analysis post-ignition confirms oxide formation .
  • Structural Validation : Infrared (IR) spectroscopy identifies characteristic S-O and C-F stretches (~1200–1350 cm⁻¹). Fluorine nuclear magnetic resonance (¹⁹F NMR) confirms triflate anion presence (δ ~ -78 ppm) .
  • Example : Hafnium this compound (≥90% purity) showed 99% purity via titration and matched IR/FNMR reference spectra .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity and environmental impact data for this compound derivatives?

  • Methodological Answer : Many safety data sheets lack ecotoxicological data (e.g., bioaccumulation, soil mobility) . To resolve discrepancies:

Conduct literature reviews for analogues (e.g., sodium this compound’s aquatic toxicity ).

Perform in silico assessments using tools like EPA’s ECOSAR for predictive modeling .

Validate experimentally via microbial toxicity assays (e.g., Daphnia magna LC₅₀ tests) and soil column studies .

Q. What mechanistic roles do this compound salts play in catalytic asymmetric reactions?

  • Methodological Answer : Triflate salts (e.g., hafnium, copper) act as Lewis acids due to their high electrophilicity and low nucleophilicity. Example protocol:

Optimization : Screen metal triflates (e.g., Cu(OTf)₂ vs. Zn(OTf)₂) in benzotrifluoride solvent to enhance enantioselectivity .

Kinetic Analysis : Monitor reaction progress via HPLC or chiral GC to determine turnover frequencies.

Case Study : Copper(II) this compound promoted glycosylation with 85% yield and >90% ee under anhydrous conditions .

Q. How can researchers characterize decomposition pathways of this compound salts under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., dysprosium this compound decomposes at >200°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., HF, SOₓ, carbon oxides) .
  • Mitigation : Use calcium carbonate traps to neutralize HF emissions during high-temperature reactions .

Key Research Gaps and Recommendations

  • Ecotoxicology : Prioritize long-term degradation studies for this compound ionic liquids (e.g., [Bmpyr][OTf]) in aquatic systems .
  • Reaction Design : Explore solvent-free conditions using zinc this compound for sustainable catalysis .
  • Data Reproducibility : Cross-validate purity assays (e.g., titration vs. ICP-MS) for rare-earth triflates like praseodymium(III) salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.